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3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Documentation Hub

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  • Product: 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
  • CAS: 1190313-25-7

Core Science & Biosynthesis

Foundational

Cheminformatics and Synthetic Architecture of 3-Bromo-6-Methoxy-1H-Pyrrolo[3,2-c]pyridine

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers Executive Summary The pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific derivative 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine combines two critical functionalities: a methoxy group at the C6 position (modulating solubility and metabolic stability) and a bromine atom at the C3 position (serving as a versatile handle for palladium-catalyzed cross-coupling).

This guide details the physicochemical profile, synthetic pathways, and analytical validation protocols for this compound, positioning it as a high-value intermediate for the development of kinase inhibitors (e.g., JAK, MPS1) and tubulin polymerization inhibitors.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The precise characterization of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is critical for accurate stoichiometry in synthetic workflows.

Table 1: Cheminformatics Data

ParameterValueTechnical Note
IUPAC Name 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridineCore scaffold: 5-azaindole
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol Average mass for stoichiometry
Monoisotopic Mass 225.9742 DaBased on ⁷⁹Br isotope
Exact Mass 225.9742 (⁷⁹Br) / 227.9721 (⁸¹Br)Expect 1:1 doublet in MS
ClogP (Predicted) ~2.1Moderate lipophilicity
H-Bond Donors 1(Pyrrole N-H)
H-Bond Acceptors 3(Pyridine N, Methoxy O, Pyrrole N)
Structural Logic

The molecule consists of a fused bicyclic system.[1] The pyridine nitrogen is located at position 5, while the pyrrole nitrogen is at position 1.

  • C3-Bromo: Located on the electron-rich pyrrole ring, susceptible to Suzuki/Sonagashira couplings.

  • C6-Methoxy: Located on the pyridine ring, ortho to the pyridine nitrogen, increasing electron density and potentially acting as a hydrogen bond acceptor in active sites.

Synthetic Architecture

The synthesis of this scaffold typically follows two primary strategies: functionalization of the pre-formed azaindole core or de novo ring construction.

Protocol A: Regioselective Bromination (Recommended)

The most direct route involves the electrophilic aromatic substitution of 6-methoxy-1H-pyrrolo[3,2-c]pyridine. The C3 position of 5-azaindole is the most nucleophilic site, allowing for high regioselectivity using N-Bromosuccinimide (NBS).

Reagents:

  • Substrate: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine[2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (ACN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 6-methoxy-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF (0.1 M concentration). Maintain under N₂ atmosphere.

  • Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent poly-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).

Protocol B: Nucleophilic Displacement (Alternative)

If the 6-methoxy precursor is unavailable, it can be synthesized from the 6-chloro analog via S_NAr displacement prior to bromination.

  • Precursor: 6-Chloro-1H-pyrrolo[3,2-c]pyridine.[4]

  • Reagent: Sodium methoxide (NaOMe) in MeOH (reflux).

  • Mechanism: The chlorine at C6 is activated by the adjacent pyridine nitrogen (N5), facilitating displacement by the methoxide ion.

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: 6-Chloro-5-azaindole Step1 Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: 6-Methoxy-5-azaindole Step1->Inter Step2 Bromination (NBS, DMF, 0°C) Inter->Step2 Final Target: 3-Bromo-6-methoxy-5-azaindole Step2->Final Electrophilic Subst.

Figure 1: Step-wise synthetic pathway from the chlorinated precursor to the final brominated target.

Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

A. Mass Spectrometry (LC-MS)[2][7]
  • Expectation: A distinct 1:1 doublet pattern for the molecular ion

    
    .
    
  • Values:

    • Peak A: 226.97 m/z (⁷⁹Br isotope)

    • Peak B: 228.97 m/z (⁸¹Br isotope)

  • Pass Criteria: The intensity ratio of Peak A to Peak B must be approximately 1:1. Significant deviation indicates contamination or incorrect halogenation (e.g., chlorination).

B. Proton NMR (¹H NMR) - 500 MHz, DMSO-d₆

The symmetry and chemical shifts provide a fingerprint for the 3,6-substituted pattern.

  • δ ~11.5 ppm (br s, 1H): Pyrrole N-H (N1). Disappears on D₂O shake.

  • δ ~8.5 ppm (s, 1H): Pyridine proton at C4. This singlet confirms substitution at C3 (no coupling to C3-H).

  • δ ~7.8 ppm (d, 1H): Proton at C2.

  • δ ~6.8 ppm (s, 1H): Pyridine proton at C7.

  • δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃). Strong singlet.

Critical Check: The absence of a signal at ~6.5 ppm (typically C3-H) confirms successful bromination.

Analytical Logic Diagram

Analytical_Logic cluster_MS Mass Spectrometry Check cluster_NMR NMR Structural Check Sample Synthesized Sample MS LC-MS Analysis Sample->MS NMR 1H NMR (DMSO-d6) Sample->NMR Pattern Isotope Pattern (1:1 ratio @ 227/229) MS->Pattern Decision Release for Biological Assay Pattern->Decision Peak1 Absence of C3-H (~6.5 ppm) NMR->Peak1 Peak2 Methoxy Singlet (~3.9 ppm) NMR->Peak2 Peak1->Decision Peak2->Decision

Figure 2: Analytical decision tree for validating the molecular identity.

Therapeutic Applications & SAR Context

The 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine molecule is not merely a chemical curiosity; it is a strategic scaffold in drug discovery.

Kinase Inhibition (ATP Mimicry)

The pyrrolo[3,2-c]pyridine core mimics the purine ring of Adenosine Triphosphate (ATP).

  • Binding Mode: The N1-H (donor) and N5 (acceptor) form a "hinge-binding" motif within the kinase ATP pocket.

  • SAR Strategy: The C3-Bromine is replaced (via Suzuki coupling) with aryl or heteroaryl groups to access the hydrophobic "back pocket" of the enzyme, improving selectivity (e.g., for MPS1 or JAK kinases).

Tubulin Polymerization Inhibitors

Derivatives of this scaffold have been identified as Colchicine Binding Site Inhibitors (CBSIs). The 6-methoxy group often mimics the methoxy pattern found on the A-ring of colchicine, contributing to tubulin binding affinity.

References

  • Structure-Based Design of MPS1 Inhibitors: Orally bioavailable inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold.[5] Source: ACS Publications.

  • Regioselective Bromination of Azaindoles: Theoretical analysis and experimental verification of NBS bromination at the C3 position. Source: MDPI Molecules.

  • Anticancer Potential of Pyrrolo[3,2-c]pyridines: Review of derivatives showing inhibitory effects against FMS kinase and cancer cell lines. Source: PubMed Central.

  • PubChem Compound Summary: 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (Analogous scaffold data). Source: PubChem.[4]

Sources

Exploratory

6-Methoxy-1H-pyrrolo[3,2-c]pyridine: Technical Profile & Application Guide

Topic: 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 6-methoxy-1H-pyrrolo[3,2-c]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as a substituted 5-azaindole ) represents a high-value pharmacophore in modern medicinal chemistry. Functioning as a bioisostere of both indole and purine, this bicyclic heteroaromatic system offers distinct advantages in kinase inhibitor design , solubility modulation , and metabolic stability .

Unlike the parent indole, the 5-azaindole core possesses a basic pyridine nitrogen at position 5, capable of accepting hydrogen bonds in the physiological pH range. The introduction of a 6-methoxy group further tunes the electronic landscape of the ring, increasing the basicity of N5 through resonance donation while simultaneously blocking a metabolically labile position (C6). This guide details the physicochemical properties, validated synthetic routes, and medicinal utility of this specific scaffold.

Physicochemical & Structural Profile[1][2][3]

Electronic Structure & pKa Modulation

The core 1H-pyrrolo[3,2-c]pyridine system is defined by a fused 5,6-bicyclic structure. The 6-methoxy substituent exerts a critical electronic influence:

  • Inductive Effect (-I): The oxygen atom withdraws electron density through the sigma bond, slightly deactivating the carbon framework.

  • Resonance Effect (+M): The lone pair on the methoxy oxygen donates electron density into the pyridine ring. This effect dominates at the ortho (N5) and para (C4) positions relative to the methoxy group.

Impact on N5 Basicity: The unsubstituted 1H-pyrrolo[3,2-c]pyridine has a pKa (conjugate acid) of approximately 8.0–8.3 . The 6-methoxy group, by donating electron density toward N5, stabilizes the protonated form, potentially raising the pKa by 0.5–1.0 unit . This makes the N5 nitrogen a stronger H-bond acceptor in the kinase hinge region compared to the unsubstituted analog.

Lipophilicity and Solubility[4]
  • LogP: The scaffold typically exhibits a LogP of 1.2–1.5 , significantly lower than the analogous 5-methoxyindole (~2.5). This reduction in lipophilicity improves aqueous solubility, a common bottleneck in kinase inhibitor development.

  • H-Bonding Vector:

    • N1-H: Strong Hydrogen Bond Donor (HBD).

    • N5: Strong Hydrogen Bond Acceptor (HBA).

    • 6-OMe: Weak Hydrogen Bond Acceptor (HBA).

Data Summary Table
PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₈H₈N₂OFragment-based lead generation
MW 148.16 g/mol High ligand efficiency (LE) potential
pKa (calc) ~8.5 (N5)Critical for salt formation & solubility
cLogP ~1.3Improved ADME vs. indole analogs
TPSA ~41 ŲGood membrane permeability
Metabolic Liability O-demethylation (potential)C6 blocking prevents ring oxidation

Synthetic Architectures

Accessing the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core requires navigating the electron-deficient nature of the pyridine ring. Two primary strategies are employed: De Novo Cyclization and Late-Stage Functionalization .

Strategy A: The "Nitro-Pyridine" Route (De Novo)

This route constructs the pyrrole ring onto a pre-functionalized pyridine. It is robust and scalable.

  • Starting Material: 2-bromo-5-methylpyridine.

  • Oxidation/Nitration: Conversion to the N-oxide followed by nitration yields 2-bromo-5-methyl-4-nitropyridine-1-oxide .

  • Enamine Formation: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) converts the methyl group to an enamine.

  • Reductive Cyclization: Iron-mediated reduction (Fe/AcOH) closes the pyrrole ring to form 6-bromo-1H-pyrrolo[3,2-c]pyridine .

  • Methoxylation: Nucleophilic Aromatic Substitution (SNAr) displaces the bromine.

Strategy B: SNAr Displacement (Functionalization)

The 6-position of the 5-azaindole scaffold is electronically equivalent to the 2-position of a pyridine (ortho to nitrogen). This makes it highly susceptible to nucleophilic attack, allowing the introduction of the methoxy group at a late stage.

Reaction:

  • Substrate: 6-bromo-1H-pyrrolo[3,2-c]pyridine (or 6-chloro analog).

  • Reagent: Sodium Methoxide (NaOMe).[1]

  • Conditions: Methanol/DMF, 100°C (Microwave or Sealed Tube).

  • Mechanism: Addition-Elimination (SNAr).

Synthetic Pathway Visualization

Synthesis Start 2-bromo-5-methylpyridine NOxide N-Oxide / Nitration Start->NOxide mCPBA; HNO3/H2SO4 Enamine Enamine Formation (DMF-DMA) NOxide->Enamine DMF-DMA, DMF Cyclization Reductive Cyclization (Fe/AcOH) Enamine->Cyclization Core 6-bromo-1H-pyrrolo[3,2-c]pyridine Cyclization->Core Ring Closure Final 6-methoxy-1H-pyrrolo[3,2-c]pyridine Core->Final NaOMe, MeOH, 100°C (SNAr Displacement)

Caption: Validated synthetic route from commercial pyridine precursors to the 6-methoxy-5-azaindole core via SNAr displacement.

Medicinal Chemistry Utility

Kinase Inhibition (Hinge Binding)

The 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" for ATP-competitive kinase inhibitors.

  • Binding Mode: The N1-H and N5 atoms form a characteristic donor-acceptor motif that binds bidentately to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).

  • Selectivity: The 6-methoxy group points into the solvent-exposed region or a specific hydrophobic pocket (depending on the kinase), providing a vector for selectivity tuning.

  • Case Study (FMS/MPS1): Derivatives of this core have shown nanomolar potency against FMS kinase and Monopolar Spindle 1 (MPS1) kinase. The methoxy group often improves cellular permeability compared to the hydroxy or unsubstituted analogs.

Tubulin Polymerization Inhibition

Recent studies (e.g., Wang et al., 2024) have utilized this scaffold to target the colchicine binding site of tubulin.

  • Mechanism: The rigid bicyclic core locks the molecular conformation, mimicking the biaryl system of combretastatin A-4.

  • Role of 6-OMe: The methoxy group contributes to steric complementarity within the hydrophobic pocket of tubulin, enhancing binding affinity (IC50 values < 200 nM).

Metabolic Stability Rationale

In the parent 5-azaindole, the C6 position is electron-deficient and prone to oxidative attack by metalloenzymes (like aldehyde oxidase).

  • Blocking Strategy: Substitution at C6 with a methoxy group prevents this oxidation.

  • Trade-off: While it blocks ring oxidation, the methoxy group itself can undergo O-demethylation by CYPs. However, this is generally preferred over the irreversible destruction of the aromatic core.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This intermediate is the precursor for the 6-methoxy scaffold.

  • Reagents: 2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Suspend the nitropyridine enamine in glacial acetic acid (0.1 M concentration).

    • Add iron powder carefully.

    • Heat the mixture to 80°C for 4 hours under inert atmosphere (N2).

    • Workup: Filter through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3x).[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

    • Yield: Typically 60–75%.

Protocol 2: Methoxylation (SNAr) to 6-Methoxy-1H-pyrrolo[3,2-c]pyridine

Self-validating step: The disappearance of the bromine isotope pattern in MS confirms conversion.

  • Reagents: 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), Sodium Methoxide (5.0 eq, 25% wt in MeOH), DMF (co-solvent if solubility is poor).

  • Procedure:

    • Dissolve the 6-bromo intermediate in dry Methanol (0.2 M).

    • Add Sodium Methoxide solution.[1]

    • Reaction: Heat in a sealed tube or microwave reactor at 100–120°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Product (M+H = 149) should replace Starting Material (M+H = 197/199).

    • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine to remove excess base.

    • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Na, Y., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.[4][5] Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[4] Link

  • BenchChem. 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. (General azaindole property reference). Link

  • Song, J., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to the Isomers of Bromo-methoxy-pyrrolo[3,2-c]pyridine

Abstract The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the isomers of bromo-methoxy-pyrrolo[3,2-c]pyridine, a class of compounds with potential for further exploration in drug discovery. The guide will delve into the synthesis, spectroscopic characterization, and comparative analysis of the key positional isomers, offering researchers, scientists, and drug development professionals a foundational understanding of this important chemical series.

Introduction: The Pyrrolo[3,2-c]pyridine Core and Its Significance

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring.[3] There are six possible isomeric forms of the pyrrolopyridine ring system, with the pyrrolo[3,2-c]pyridine isomer (5-azaindole) being of particular interest due to its presence in various biologically active molecules.[4] The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic environment that allows for diverse chemical modifications and interactions with biological targets.

The introduction of bromo and methoxy substituents onto the pyrrolo[3,2-c]pyridine core can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles. Bromine atoms can serve as a handle for further functionalization through cross-coupling reactions, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic fate.

This guide will focus on the key positional isomers of bromo-methoxy-pyrrolo[3,2-c]pyridine, providing a detailed examination of their synthesis and characterization.

Isomers of Bromo-methoxy-pyrrolo[3,2-c]pyridine

The pyrrolo[3,2-c]pyridine ring system has a specific numbering convention that is crucial for unambiguously identifying its derivatives. Based on this nomenclature, several positional isomers of bromo-methoxy-1H-pyrrolo[3,2-c]pyridine are possible. This guide will focus on the isomers where the substituents are on the pyridine portion of the ring system, as these are more commonly encountered in the literature. The most relevant isomers include:

  • 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

  • 7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

  • 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

The relationship between these isomers is depicted in the following diagram:

Synthesis_Pathway A Substituted 2-Bromopyridine B Nitration A->B C Substituted 2-Bromo-4-nitropyridine B->C D Reaction with DMF-DMA C->D E Enamine Intermediate D->E F Reductive Cyclization E->F G Substituted Pyrrolo[3,2-c]pyridine F->G

Caption: A general synthetic pathway to the pyrrolo[3,2-c]pyridine core.

Exemplary Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine serves as a key intermediate which can then be further functionalized. A detailed procedure, adapted from the literature, is provided below. [5] Experimental Protocol:

  • Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide. Commercially available 2-bromo-5-methylpyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide. The product from Step 1 is treated with fuming nitric acid in sulfuric acid at a controlled temperature to introduce a nitro group at the 4-position.

  • Step 3: Formation of the enamine intermediate. The 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

  • Step 4: Reductive cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine. The enamine intermediate is then subjected to reductive cyclization using a reducing agent such as iron powder in acetic acid. [5] This 6-bromo intermediate can then potentially be methoxylated at the 4-position to yield 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, although specific conditions for this transformation would need to be empirically determined.

Spectroscopic Characterization

The structural elucidation of the bromo-methoxy-pyrrolo[3,2-c]pyridine isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. For the pyrrolo[3,2-c]pyridine core, characteristic signals are expected for the protons on both the pyrrole and pyridine rings. The chemical shifts will be influenced by the positions of the bromo and methoxy substituents. For instance, the methoxy group will appear as a singlet typically in the range of 3.8-4.2 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings will be diagnostic of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for a Representative Isomer (Illustrative)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~11.5 (br s, 1H)N-H (pyrrole)
~8.0 (s, 1H)H on pyridine
~7.5 (d, 1H)H on pyrrole
~6.8 (d, 1H)H on pyrrole
~4.0 (s, 3H)OCH₃

Note: This is a generalized prediction. Actual chemical shifts will vary depending on the specific isomer and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, which is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of specific functional groups. Key expected absorptions include:

  • N-H stretch: A broad peak around 3100-3300 cm⁻¹ for the pyrrole N-H.

  • C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching: Ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O stretch: The C-O stretching of the methoxy group will likely appear in the 1000-1300 cm⁻¹ region.

Comparative Analysis of Isomers

The position of the bromo and methoxy substituents on the pyrrolo[3,2-c]pyridine ring is expected to have a significant impact on the molecule's properties.

  • Electronic Effects: The methoxy group is an electron-donating group, while the bromine atom is an electron-withdrawing group. Their relative positions will influence the electron density distribution within the ring system, affecting its reactivity and potential for intermolecular interactions.

  • Steric Effects: The position of the substituents can also introduce steric hindrance, which may influence the molecule's conformation and its ability to bind to biological targets.

  • Reactivity: The bromine atom provides a site for further chemical modification through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide range of substituents. [6][7]The reactivity of the bromine atom will be influenced by its position on the ring.

Potential Applications and Future Directions

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown promise in a variety of therapeutic areas. For example, some derivatives have been investigated as FMS kinase inhibitors for the treatment of cancer and inflammatory diseases. [2]Others have been designed as colchicine-binding site inhibitors with potent anticancer activities. [6] The bromo-methoxy-pyrrolo[3,2-c]pyridine isomers represent a class of compounds that can serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of a diverse library of these isomers is warranted to fully explore their potential in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the isomers of bromo-methoxy-pyrrolo[3,2-c]pyridine. The synthesis of these compounds can be achieved through established methods for the construction of the pyrrolo[3,2-c]pyridine core, followed by appropriate functionalization. The characterization of these isomers relies on a combination of modern spectroscopic techniques. The differential placement of the bromo and methoxy substituents is expected to significantly influence the chemical and biological properties of these molecules, making them an interesting and potentially fruitful area for further investigation in the field of medicinal chemistry.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2015). PMC. Retrieved from [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. (2021). Chemical Communications. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved from [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[1][8]thiazepin-3(2H)-one. (2003). Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2025). Journal of Chemical Sciences. Retrieved from [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • (4r,6s)-6-[(4-bromo-1h-pyrrole-2-carbonyloxy)methyl]-6-methyl-4,5-dihydro-1h-pyrimidine-4-carboxylic acid. NP-MRD. Retrieved from [Link]

  • Going beyond the borders: pyrrolo[3,2- b ]pyrroles with deep red emission. (2021). Chemical Science. Retrieved from [Link]

  • 4-bromo-5-methoxy-1h-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. (2018). Arkivoc. Retrieved from [Link]

  • Synthesis of pyrrolop[5][6]yrido[2,4-d]pyrimidin-6-ones and related new heterocycles. (2020). Heterocycles. Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved from [Link]

  • Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in DMSO

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-6-methoxy-1H-pyrrolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in dimethyl sulfoxide (DMSO). The pyrrolo[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2] Solubility is a critical, determinant property in the drug discovery pipeline, profoundly influencing compound behavior in biological assays and subsequent formulation development. DMSO is the preeminent solvent for initial screening due to its remarkable ability to dissolve a wide range of chemical entities.[3][4] This document delineates the theoretical underpinnings of solubility, provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offers insights into data interpretation.

Introduction: The Nexus of Compound, Solvent, and Discovery

The journey of a novel chemical entity from synthesis to a viable drug candidate is gated by a series of critical physicochemical evaluations. Among the most fundamental of these is solubility. Poor solubility can lead to unreliable in vitro data, underestimated toxicity, and significant downstream challenges in achieving adequate bioavailability.[2]

The subject of this guide, 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , belongs to the pyrrolopyridine class of heterocyclic compounds. These "azaindoles" are of significant interest due to their structural rigidity and versatile biological activity, which has been leveraged to create potent inhibitors for therapeutic targets in oncology and other disease areas.[2][5]

To effectively screen such compounds, a powerful and versatile solvent is required. Dimethyl sulfoxide (DMSO) has earned its place as the gold-standard solvent in drug discovery for its capacity to dissolve both polar and nonpolar compounds, its miscibility with aqueous media, and its stability, making it ideal for maintaining large compound libraries in solution.[1][5] This guide will, therefore, equip the research scientist with the necessary theoretical knowledge and practical methodologies to accurately characterize the solubility of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in DMSO.

Compound Profile: 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

While specific experimental data for this exact molecule is not extensively documented in public databases, we can assemble a profile based on its structure and data from close analogues.[6][7][8] This information is vital for anticipating its behavior and designing appropriate experimental conditions.

2.1. Physicochemical Properties (Predicted)

The properties of the target compound are predicted based on its chemical structure and data from structurally similar molecules.

PropertyPredicted ValueRationale / Source
Molecular Formula C₈H₇BrN₂ODerived from structure
Molecular Weight 227.06 g/mol Derived from structure
Appearance Expected to be a solidBased on related compounds[8]
Predicted XLogP3 ~2.0 - 2.8Interpolated from analogues like 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (XLogP3 = 2.6)[6]
Hydrogen Bond Donors 1 (from the pyrrole N-H)Structural analysis
Hydrogen Bond Acceptors 3 (pyridine N, methoxy O)Structural analysis
2.2. Structural Influence on Solubility

The solubility of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a direct consequence of its molecular architecture:

  • Pyrrolopyridine Core: This fused aromatic ring system is largely nonpolar and hydrophobic.

  • Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, imparting a degree of polarity.

  • Bromo Group (-Br): This substituent adds to the molecular weight and is generally considered hydrophobic.

  • Pyrrole N-H and Pyridine N: The N-H group on the pyrrole ring is a hydrogen bond donor, while the nitrogen in the pyridine ring is a hydrogen bond acceptor.

This combination of polar and nonpolar features suggests that a polar aprotic solvent like DMSO, which has a large dipole moment and can accept hydrogen bonds without donating them, is an ideal choice for solubilization.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is governed by fundamental thermodynamic principles. The spontaneous dissolution of a solute in a solvent occurs when the Gibbs free energy (ΔG) of the process is negative. This is described by the equation:

ΔG = ΔH – TΔS

  • Enthalpy of Solution (ΔH): Represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For dissolution to be energetically favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the solute's crystal lattice and disrupt solvent-solvent bonds.

  • Entropy of Solution (ΔS): Represents the change in disorder. Dissolution of a highly ordered solid crystal into a liquid solution typically leads to a large increase in entropy, which favors the dissolution process.

DMSO is an exceptional solvent because its strong dipole-dipole interactions effectively solvate a wide variety of molecules, leading to a favorable enthalpy of solution for compounds that possess both polar and nonpolar characteristics.[1][3]

Experimental Determination of Solubility: Protocols and Causality

It is critical to distinguish between two types of solubility measurements: thermodynamic and kinetic. The choice of method depends entirely on the stage of research.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. It is the gold-standard measurement for lead optimization and pre-formulation, but it is low-throughput.[6][8]

  • Kinetic Solubility: This is a high-throughput measure of the concentration at which a compound precipitates out of a solution when transitioning from a high-concentration DMSO stock into an aqueous buffer. The measured value can be higher than the thermodynamic solubility because it may reflect the solubility of a metastable or amorphous form rather than the most stable crystalline form.[7] It is most useful for early-stage discovery and library screening.[2]

4.1. Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method remains the definitive standard for determining equilibrium solubility.[8] Its deliberate, time-intensive nature is designed to ensure a true equilibrium is reached.

Objective: To determine the maximum equilibrium concentration of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in DMSO at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine to a glass vial.

    • Causality: An excess of solid is essential to ensure that the solution becomes saturated and that undissolved solid remains at the end of the experiment, which is a prerequisite for equilibrium.

  • Solvent Addition: Add a precise, known volume of high-purity DMSO to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for 24-48 hours.

    • Causality: Continuous agitation maximizes the surface area of the solid exposed to the solvent, accelerating the approach to equilibrium. A long incubation period (24-48 hours) is necessary to allow for any potential, slow-to-form, more stable crystal structures (polymorphs) to precipitate, ensuring the final measurement reflects the solubility of the most stable form.[8] Temperature control is critical as solubility is temperature-dependent.

  • Sample Separation: After equilibration, allow the vial to stand briefly for large particles to settle. Carefully remove a sample of the supernatant. Immediately clarify the supernatant by either:

    • Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solids.

    • Filtration: Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter).

    • Causality: This step is critical to remove all microscopic solid particles from the sample, as their presence would lead to an overestimation of the amount of dissolved compound.

  • Quantification: Dilute the clarified supernatant with DMSO to a concentration within the linear range of a pre-established calibration curve and analyze using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (see Protocol 2).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of DMSO A->B C Agitate at constant temp (25°C) for 24-48h B->C D Centrifuge or Filter (0.22 µm) supernatant C->D E Dilute clarified supernatant D->E F Quantify via HPLC-UV E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

4.2. Protocol 2: Quantitative Analysis by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound from the thermodynamic solubility experiment.

Methodology:

  • Calibration Curve Preparation:

    • Prepare a high-concentration stock solution of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in DMSO with a precisely known concentration (e.g., 10 mM).

    • Perform a serial dilution of this stock solution to create a series of at least 5 calibration standards of known concentrations.

    • Causality: The calibration curve establishes a linear relationship between the concentration of the compound and the instrumental response (e.g., UV absorbance peak area), allowing for the calculation of an unknown concentration.

  • Instrument Setup:

    • Choose an appropriate HPLC column (e.g., C18) and a mobile phase that provides good peak shape and retention for the compound.

    • Set the UV detector to a wavelength where the compound has maximum absorbance (λmax), determined by running a UV scan of a standard solution.

  • Analysis:

    • Inject the calibration standards, starting with the lowest concentration, to establish the standard curve.

    • Inject the diluted sample(s) from Protocol 1.

    • Causality: Running the standards first confirms system suitability and generates the regression equation (y = mx + c) needed for quantification.

  • Calculation:

    • Determine the peak area for the compound in your experimental sample.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original solubility of the compound in the saturated DMSO solution.

4.3. Protocol 3: High-Throughput Kinetic Solubility Assay

This method uses nephelometry (light scattering) or turbidimetry to rapidly assess precipitation as a compound "crashes out" of solution when an aqueous buffer is added to a DMSO stock.[2][6]

Objective: To rapidly estimate the solubility of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in an aqueous-organic co-solvent system for screening purposes.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution in 100% DMSO.

    • Causality: Performing the initial dilutions in 100% DMSO ensures that the final concentration of DMSO in each well is consistent after the addition of the aqueous buffer.

  • Buffer Addition: Rapidly add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells, including a DMSO-only control well.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

    • Causality: The formation of a precipitate (solid particles) will cause the solution to become turbid, which scatters light. The concentration at which a significant increase in turbidity is observed compared to the DMSO control is reported as the kinetic solubility.[6]

G cluster_prep Plate Preparation cluster_precip Precipitation cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO B Perform serial dilutions in 100% DMSO in 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to all wells B->C D Incubate at RT for 1-2h C->D E Measure turbidity/ nephelometry via plate reader D->E F Determine concentration at which precipitation occurs E->F

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Data Interpretation and Reporting

Accurate and clear reporting is essential for the data to be useful. Results should be presented in a structured format.

Compound IDSolventMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridineDMSOThermodynamic (Shake-Flask)25Experimental ValueCalculated Value
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridinePBS (pH 7.4) with 1% DMSOKinetic (Nephelometry)25Experimental ValueCalculated Value

Key Factors Influencing Results:

  • Compound Purity: Impurities can either enhance or decrease apparent solubility.

  • DMSO Quality: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties. Always use anhydrous DMSO from a freshly opened container.

  • Equilibration Time: Insufficient time for thermodynamic measurements can lead to an overestimation of solubility, as the system may not have reached its lowest energy state.[8]

  • Temperature Control: Solubility can be highly sensitive to temperature. Endothermic dissolution processes mean solubility increases with temperature, while exothermic processes mean it decreases.

Conclusion

Determining the solubility of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in DMSO is a foundational step in its evaluation as a potential drug candidate. While public databases may lack specific data for this molecule, this guide provides the theoretical basis and robust, validated experimental protocols necessary for its accurate characterization. A thorough understanding of the distinction between thermodynamic and kinetic solubility allows the researcher to select the appropriate assay for their stage of drug discovery, ensuring the generation of reliable and contextually relevant data. The application of these rigorous methodologies will provide a solid foundation for subsequent in vitro screening, ADME profiling, and formulation development.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 24, 2026, from [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved February 24, 2026, from [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved February 24, 2026, from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved February 24, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved February 24, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 24, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 24, 2026, from [Link]

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved February 24, 2026, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2013, November 20). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-pyrrolo(3,2-c)pyridine. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Strategic Sourcing and Quality Validation: 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

The following technical guide is structured to address the specific sourcing, validation, and handling challenges associated with 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine . Executive Summary & Molecular Profile 3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific sourcing, validation, and handling challenges associated with 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine .

Executive Summary & Molecular Profile

3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a high-value heterocyclic building block belonging to the 5-azaindole class. As a bioisostere of indole and purine, this scaffold is critical in the development of kinase inhibitors (e.g., JAK, Aurora, and PI3K pathways) where the pyridine nitrogen (N5) improves water solubility and alters hydrogen bond acceptor capabilities compared to the parent indole.

The 3-bromo position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-methoxy group modulates electronic density and lipophilicity, often serving as a metabolic soft spot or a vector for solubility-enhancing groups.

Core Molecular Specifications
FeatureSpecification
IUPAC Name 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Scaffold 5-Azaindole (Pyrrolo[3,2-c]pyridine)
Molecular Formula C₈H₇BrN₂O
Molecular Weight ~227.06 g/mol
Key Functionality Electrophilic handle (C3-Br), H-bond acceptor (N5), H-bond donor (N1-H)
Typical Purity Requirement >95% (Discovery), >98% (GMP/GLP Tox)

The Supply Landscape: Sourcing Strategy

Unlike the more common 6-bromo isomers, the 3-bromo-6-methoxy variant is often a "make-on-demand" or Tier 2 catalog item. It is frequently miscategorized or unavailable for immediate dispatch.

Supplier Tiering System

Do not rely on a single aggregator. Use this tiered approach to secure authentic material.

  • Tier 1 (Primary Manufacturers - High Reliability):

    • Enamine: Known for vast heterocyclic libraries; likely holds stock or valid synthesis protocols.

    • Combi-Blocks: Excellent for halogenated heterocycles; often provides NMR data online.

    • WuXi AppTec / Pharmablock: Best for scaling up (grams to kilos) if catalog stock is insufficient.

  • Tier 2 (Aggregators - Verification Required):

    • eMolecules / MolPort: Useful for locating stock, but "Lead Time" is the critical metric. If >2 weeks, they are synthesizing it de novo.

    • BLD Pharm: Strong catalog for azaindoles (e.g., 3-bromo-7-iodo variants cited in literature).

Decision Logic for Procurement

The following diagram outlines the decision process for sourcing this specific scaffold, balancing time-to-delivery against purity risks.

SourcingStrategy Start Requirement: 3-Br-6-OMe-5-Azaindole CheckTier1 Check Tier 1 Catalogs (Combi-Blocks, Enamine) Start->CheckTier1 InStock In Stock? CheckTier1->InStock OrderSample Order 1g Sample for QC Validation InStock->OrderSample Yes CheckAggregators Check Tier 2 Aggregators (eMolecules, SciFinder) InStock->CheckAggregators No LeadTime Lead Time < 2 Weeks? CheckAggregators->LeadTime LeadTime->OrderSample Yes CustomSynth Initiate Custom Synthesis (FTE or Fee-for-Service) LeadTime->CustomSynth No (Risk of Ghost Stock)

Figure 1: Strategic sourcing decision tree for rare azaindole building blocks.

Technical Specification & Quality Control (QC)

Commercial batches of 3-bromo-5-azaindoles frequently contain specific regioisomeric impurities that can ruin downstream SAR (Structure-Activity Relationship) data.

Critical Impurity Profile
  • Regioisomer (2-Bromo-6-methoxy-...) : Bromination at C2 instead of C3. This is the most common impurity if the synthesis involved direct bromination without controlling temperature/catalyst.

  • Starting Material (6-Methoxy-5-azaindole) : Incomplete reaction.

  • Dibromo species (2,3-Dibromo-...) : Over-bromination.

Analytical Triage Protocol

Every incoming batch must undergo the following "Self-Validating" QC workflow before release to the chemistry team.

A. 1H-NMR Validation (DMSO-d6)
  • The Diagnostic Signal: Look for the C2-H proton .

    • In the 3-bromo product, the C2-H appears as a sharp singlet (or doublet if coupling to NH) typically around 7.5 – 8.0 ppm .

    • In the 2-bromo impurity, this signal is absent.

  • Methoxy Group: A strong singlet at ~3.8 – 3.9 ppm (integrates to 3H).

  • NH Proton: Broad singlet, usually >11.0 ppm (exchangeable).

B. LC-MS Validation
  • Isotope Pattern: Bromine has two stable isotopes (79Br and 81Br) in a ~1:1 ratio.

    • Acceptance Criteria: The Mass Spectrum must show two peaks of equal intensity separated by 2 mass units (M and M+2).

    • Failure Mode: If you see M, M+1, M+2 with standard carbon distribution, you likely have the non-brominated starting material or a different contaminant.

QC_Workflow Sample Incoming Sample LCMS LC-MS Analysis Sample->LCMS IsotopeCheck 1:1 Br Pattern? LCMS->IsotopeCheck NMR 1H-NMR (DMSO-d6) IsotopeCheck->NMR Yes Fail REJECT / Purify IsotopeCheck->Fail No C2Proton C2-H Signal Present? NMR->C2Proton Pass RELEASE to Lab C2Proton->Pass Yes (3-Br isomer) C2Proton->Fail No (2-Br isomer)

Figure 2: Analytical triage workflow to distinguish the desired 3-bromo isomer from common impurities.

Synthetic Context & Handling

Understanding how the material is made allows you to predict its stability and reactivity.

Synthetic Route (Origin of Impurities)

The commercial synthesis typically follows the electrophilic bromination of the parent 6-methoxy-5-azaindole.

  • Reagents: NBS (N-Bromosuccinimide) or Br2 in DMF/DCM.

  • Mechanism: The C3 position in 5-azaindole is the most electron-rich (similar to indole), making it the preferred site for electrophilic attack.

  • Side Reactions: If the reaction is pushed too hard, C2 bromination occurs.

Handling & Storage
  • Stability: 3-bromo-5-azaindoles are generally stable solids.

  • Light Sensitivity: Halogenated heterocycles can undergo photolytic debromination over time. Store in amber vials.

  • Oxidation: The electron-rich pyrrole ring can oxidize. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

Application Workflow: Suzuki-Miyaura Coupling

The primary utility of this building block is installing aryl/heteroaryl groups at the C3 position. Due to the electron-deficient nature of the pyridine ring (relative to standard indole), the oxidative addition of Palladium can be slower.

Optimized Protocol

Objective: Coupling 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine with Phenylboronic acid.

  • Solvent System: 1,4-Dioxane : Water (4:1). The water is crucial for the solubility of the inorganic base and the boronic acid.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv). Cesium often provides higher yields for sterically hindered substrates.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). This robust catalyst resists deactivation better than Pd(PPh₃)₄ in aqueous systems.

  • Conditions: Degas solvents thoroughly (sparge with Nitrogen for 10 min). Heat to 90°C – 100°C for 2-4 hours.

ReactionPathway SM 3-Br-6-OMe-5-Azaindole OxAdd Oxidative Addition (Pd Insert into C-Br) SM->OxAdd + Pd(0) Boronic Ar-B(OH)2 Base, Pd Cat TransMet Transmetallation OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product C3-Arylated Product RedElim->Product

Figure 3: Mechanistic pathway for the functionalization of the C3-bromide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24729218, 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link](Note: Used as reference for scaffold properties and safety data).

  • Li, J. J. (2014).Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for Suzuki-Miyaura coupling mechanism on azaindoles).
  • Song, J. J., et al. (2013).Practical Synthesis of 6-Methoxy-5-azaindole derivatives. Journal of Organic Chemistry. (Reference for the bromination selectivity of the 5-azaindole scaffold).
Exploratory

Technical Guide: Managing 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in Drug Discovery

Executive Summary & Strategic Utility 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190313-25-7 ) is a specialized heterocyclic building block belonging to the 5-azaindole class.[1] In medicinal chemistry, this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190313-25-7 ) is a specialized heterocyclic building block belonging to the 5-azaindole class.[1] In medicinal chemistry, this scaffold serves as a critical bioisostere for indole, offering improved aqueous solubility and distinct hydrogen-bonding motifs (N1 donor, N5 acceptor) that are highly valued in kinase inhibitor design.

The presence of the bromine atom at the C3 position renders this molecule a "loaded spring" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C6-methoxy group modulates the electron density of the pyridine ring, influencing both metabolic stability and potency.

This guide synthesizes safety protocols, physicochemical data, and experimental best practices to ensure high-fidelity handling of this reagent.

Chemical Identity & Physicochemical Profiling[2]

PropertySpecification
IUPAC Name 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Common Synonym 3-Bromo-6-methoxy-5-azaindole
CAS Number 1190313-25-7
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, DMF, MeOH
Acidity (pKa) ~12.5 (Pyrrole NH); ~4.0 (Pyridine NH⁺) [Predicted]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Hazard Identification & Toxicology (GHS Classification)

Note: While specific in vivo toxicological data is often limited for research intermediates, the following classification is derived from validated read-across data for halogenated azaindoles.

Core Hazards
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). The pyridine nitrogen can exhibit metabolic toxicity.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

The Mechanistic "Why"

The 5-azaindole core is electron-deficient compared to indole. The C3-Bromine is a weak alkylating risk, but the primary hazard stems from the acidic pyrrole proton and the basic pyridine nitrogen, which can disrupt mucous membranes upon contact. The methoxy group increases lipophilicity, potentially enhancing dermal absorption compared to the parent azaindole.

Operational Handling & Engineering Controls

Hierarchy of Controls Workflow

To ensure data integrity and researcher safety, handling must follow a strict containment hierarchy.

SafetyHierarchy Hazard Source: 3-Bromo-6-methoxy-5-azaindole (Dust/Aerosol Risk) Engineering Engineering Control: Fume Hood (Face Velocity > 100 fpm) Static Dissipative Balance Hazard->Engineering PPE PPE Layer: Nitrile Gloves (Double), Lab Coat, Safety Glasses w/ Side Shields Engineering->PPE Procedure Procedural Control: Weighing in Closed Vessels Solubilization in Fume Hood PPE->Procedure SafeState Safe Experimental State Procedure->SafeState

Caption: Operational safety hierarchy for handling halogenated azaindole solids.

Protocol 1: Solubilization for Biological Assays

Context: Azaindoles often crash out of aqueous buffers. This protocol ensures stable stock solutions.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol for long-term storage due to potential nucleophilic displacement of the bromine over extended periods.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, weigh 2.27 mg of compound.

  • Dissolution: Vortex for 30 seconds. If particulates persist, sonicate at 40 kHz for 2 minutes.

    • Critical Check: The solution must be visually clear. Cloudiness indicates aggregation, which will skew IC50 data.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C.

Synthesis & Reactivity Profile

The strategic value of this compound lies in its C3-Bromine handle. Below is the reactivity map for standard medicinal chemistry transformations.

ReactivityMap Start 3-Bromo-6-methoxy- 5-azaindole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat., Base) Start->Suzuki C3 Reactivity Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Start->Sonogashira C3 Reactivity Deprotonation N-Alkylation (NaH, R-X) Start->Deprotonation N1 Reactivity Product1 3-Aryl-6-methoxy- 5-azaindole Suzuki->Product1 Product2 3-Alkynyl-6-methoxy- 5-azaindole Sonogashira->Product2 Product3 N1-Substituted Core Deprotonation->Product3

Caption: Synthetic divergence pathways. C3-Br is the primary electrophilic site; N1-H is the nucleophilic site.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Standardized)
  • Reagents: 1.0 eq. Azaindole, 1.2 eq.[2] Boronic Acid, 5 mol% Pd(dppf)Cl₂, 3.0 eq. K₂CO₃.[3]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Atmosphere: Strictly Anaerobic. Azaindoles are prone to oxidative dimerization at the C2 position if oxygen is present during heating.

  • Temperature: 80–100°C.

  • Purification Note: The pyridine nitrogen can coordinate to Palladium, making catalyst removal difficult. Use a thiourea scavenger resin or wash with aqueous EDTA post-reaction.

Emergency Response & Environmental Fate

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If wheezing occurs (respiratory irritation), administer oxygen.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol , as it may enhance transdermal absorption.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Spill Cleanup Dampen with water to prevent dust. Sweep into a closed container. Treat waste as halogenated organic waste.

Environmental Fate: As a halogenated heterocycle, this compound is not readily biodegradable . Do not allow entry into drains. High aquatic toxicity is assumed based on the halo-pyridine moiety (LC50 < 10 mg/L estimated).

References

  • Chemical Identity & CAS Verification

    • Source: ChemicalBook & Namiki Shoji C
    • Entry: 3-Bromo-6-methoxy-5-azaindole (CAS: 1190313-25-7).[1][2]

    • Link:

  • Synthetic Utility (Azaindole Class)

    • Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activ
    • Source:Current Organic Chemistry (via NIH/PubMed indexing).
    • Link: (General reference for methoxy-indole reactivity).

  • General Safety for Halogenated Azaindoles

    • Title: Safety Data Sheet - 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Analogous Hazard Profile).
    • Source: Sigma-Aldrich.
    • Link:

  • Cross-Coupling Methodologies

    • Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
    • Source:Organic Letters (ACS Public
    • Link:

Sources

Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Application Note: Precision Synthesis of Kinase Inhibitors using 3-Bromo-6-Methoxy-1H-Pyrrolo[3,2-c]pyridine Abstract The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a privileged pharmacophore in modern k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors using 3-Bromo-6-Methoxy-1H-Pyrrolo[3,2-c]pyridine

Abstract

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, offering superior aqueous solubility and distinct hydrogen-bonding vectors compared to its indole isosteres. This guide details the optimized synthesis and application of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , a versatile late-stage intermediate. We provide a validated protocol for its preparation from commercially available precursors, followed by strategies for its diversification via C-3 Suzuki-Miyaura cross-coupling and C-6 functional group interconversion, enabling the rapid generation of ATP-competitive inhibitor libraries.

Introduction: The Strategic Value of the Scaffold

In the design of type I and type II kinase inhibitors, the "hinge-binding" region is critical. The 5-azaindole core mimics the purine ring of ATP, with the N1-H acting as a hydrogen bond donor to the hinge region (e.g., Glu residues) and the N5 acting as an acceptor (e.g., Leu/Met backbone amides).

The 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine intermediate is particularly valuable for three reasons:

  • C-3 Bromine Handle: Allows for the modular attachment of "gatekeeper" interacting motifs or solubilizing tails via palladium-catalyzed cross-coupling.

  • C-6 Methoxy Group: Serves as a masked polar functionality. It can be retained to probe hydrophobic pockets or hydrolyzed to the pyridone (lactam) to alter the hydrogen bond donor/acceptor profile, a strategy successfully employed in inhibitors like TAK-441 .

  • Electronic Tuning: The electron-rich pyrrole ring (C-3) complements the electron-deficient pyridine ring (C-6), creating a "push-pull" system that stabilizes the molecule against metabolic oxidation compared to standard indoles.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to be scalable and convergent. We utilize a Batcho-Leimgruber-type indole synthesis adapted for pyridines, followed by regioselective bromination.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the 5-azaindole scaffold. Target Kinase Inhibitor Library (Target Molecule) Scaffold 3-bromo-6-methoxy- 1H-pyrrolo[3,2-c]pyridine (Key Intermediate) Target->Scaffold Suzuki Coupling (C3) & Deprotection Precursor1 6-methoxy-1H-pyrrolo [3,2-c]pyridine Scaffold->Precursor1 Regioselective Bromination (NBS) Precursor2 2-chloro-5-nitro-4-picoline (Commercial Starting Material) Precursor1->Precursor2 1. SNAr (OMe) 2. DMF-DMA 3. Reductive Cyclization

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Step 1: Preparation of 2-methoxy-5-nitro-4-picoline Rationale: Early introduction of the methoxy group prevents the need for harsh displacement conditions later on the bicyclic system.

  • Reagents: 2-chloro-5-nitro-4-picoline (10.0 g, 58 mmol), NaOMe (25% in MeOH, 1.2 eq), MeOH (anhydrous).

  • Procedure:

    • Dissolve 2-chloro-5-nitro-4-picoline in anhydrous MeOH (100 mL).

    • Add NaOMe solution dropwise at 0°C.

    • Reflux for 4 hours (Monitor by TLC/LCMS for disappearance of chloride).

    • Workup: Concentrate in vacuo, dilute with water, extract with EtOAc. Wash with brine, dry over Na₂SO₄.[1]

    • Yield: ~90-95% (Yellow solid).

Step 2: Enamine Formation (Batcho-Leimgruber Precursor)

  • Reagents: 2-methoxy-5-nitro-4-picoline (from Step 1), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add DMF-DMA and heat to 110°C for 12 hours under N₂. The solution will turn deep red/purple (formation of the

      
      -dimethylamino-styrene analog).
      
    • Workup: Remove solvent/excess DMF-DMA under high vacuum. Use the crude dark red solid directly to prevent hydrolysis.

Step 3: Reductive Cyclization to 6-methoxy-1H-pyrrolo[3,2-c]pyridine Rationale: Fe/AcOH is preferred over catalytic hydrogenation (Pd/C) to avoid reducing the pyridine ring or removing the methoxy group.

  • Reagents: Crude enamine, Iron powder (Fe, 5.0 eq), Glacial Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Suspend crude enamine in EtOH:AcOH (2:1).

    • Add Fe powder portion-wise at 80°C. Reflux for 2-4 hours.

    • Filtration: Filter hot through Celite to remove iron residues. Wash cake with warm EtOH.

    • Purification: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM.[2] Purify via flash chromatography (DCM/MeOH gradient).

    • Data: 6-methoxy-1H-pyrrolo[3,2-c]pyridine. (Verify by ¹H NMR: Characteristic doublets for pyrrole C2/C3 protons).

Step 4: Regioselective C-3 Bromination Critical Step: The 5-azaindole is electron-rich at C-3. Low temperature is required to prevent over-bromination.

  • Reagents: 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

  • Procedure:

    • Dissolve the azaindole in DMF (0.2 M) and cool to 0°C .

    • Dissolve NBS in DMF and add dropwise over 30 mins.

    • Stir at 0°C for 1 hour. Allow to warm to RT for 30 mins.

    • Quench: Pour into ice water. The product usually precipitates.

    • Isolation: Filter the solid. Wash with cold water. Recrystallize from MeOH/Water if necessary.

    • Product: 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine .

Phase 2: Functionalization (Library Generation)

Protocol A: N-Protection (Recommended) Before Suzuki coupling, protect the N1 position to prevent catalyst poisoning and N-arylation.

  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts).

  • Reagents: NaH (1.2 eq), SEM-Cl (1.1 eq), THF, 0°C.

  • Note: SEM is preferred for stability during basic Suzuki conditions; it is removed later with TFA or TBAF.

Protocol B: Suzuki-Miyaura Coupling at C-3 This step installs the primary kinase-interacting motif (e.g., an aryl ring targeting the gatekeeper residue).

ParameterCondition
Catalyst Pd(dppf)Cl₂[3]·DCM or Pd(PPh₃)₄ (5-10 mol%)
Base K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid)
Solvent 1,4-Dioxane/Water (4:1) or DME/Water
Temperature 80-100°C (Microwave: 120°C for 20 min)
Atmosphere Argon (Degas solvents thoroughly)

Protocol C: C-6 Diversification (Optional) If the target requires a hydrogen bond donor/acceptor pair (e.g., a pyridone):

  • Hydrolysis: Treat the coupling product with TMS-I (in DCM) or HBr/AcOH to cleave the methyl ether, generating the 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one tautomer.

Workflow Visualization

Workflow Figure 2: Optimized synthetic workflow for 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine libraries. Start 2-Chloro-5-nitro- 4-picoline Step1 2-Methoxy-5-nitro- 4-picoline Start->Step1 NaOMe, MeOH Reflux Step2 Enamine Intermediate Step1->Step2 DMF-DMA 110°C Core 6-Methoxy-5-azaindole Step2->Core Fe, AcOH Reductive Cyclization Target 3-Bromo-6-methoxy- 5-azaindole Core->Target NBS, DMF 0°C (C3-Bromination) Protected N-SEM-Protected Intermediate Target->Protected SEM-Cl, NaH (N-Protection) Final Kinase Inhibitor (Suzuki Product) Protected->Final Ar-B(OH)2, Pd cat. (Suzuki Coupling)

Expert Insights & Troubleshooting

  • Regioselectivity of Bromination: If you observe bromination at C-2 or on the pyridine ring, ensure the reaction is kept strictly at 0°C and NBS is added slowly. The C-3 position is naturally the most nucleophilic, but the 6-methoxy group activates the pyridine ring slightly.

  • Handling the Enamine: The enamine intermediate from the DMF-DMA step is moisture-sensitive. Do not attempt column chromatography; proceed immediately to the iron reduction.

  • Solubility: The 6-methoxy group significantly improves solubility in organic solvents (DCM, EtOAc) compared to the 6-chloro or unsubstituted analogs, facilitating easier purification.

  • Deprotection: If using SEM protection, removal with TBAF can sometimes lead to N-hydroxymethyl intermediates. A follow-up wash with ethylene diamine or mild acidic hydrolysis ensures clean deprotection to the free NH.

References

  • Discovery of MPS1 Inhibitors: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.

  • FMS Kinase Inhibitors: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hedgehog Signaling (TAK-441): Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor. Bioorganic & Medicinal Chemistry.

  • General Azaindole Synthesis: Synthesis of azaindoles. Organic Chemistry Portal.

  • Bromination Protocols: An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules.

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile strategy for the C-C bond formation necessary to elaborate the 3-position of this key heterocycle, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]

This document provides a comprehensive guide to the Suzuki coupling of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. It offers a detailed, field-proven protocol and explores the critical parameters influencing reaction success, providing the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[4] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorganyl Ar-Pd(II)Ln-R Transmetalation->PdII_Diorganyl ReductiveElimination Reductive Elimination PdII_Diorganyl->ReductiveElimination ReductiveElimination->Pd0 Product Ar-R (Coupled Product) ReductiveElimination->Product ArylHalide Ar-X (3-bromo-6-methoxy- 1H-pyrrolo[3,2-c]pyridine) ArylHalide->OxAdd Organoboron R-B(OH)₂ (Arylboronic Acid) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of the Suzuki coupling on the 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine hinges on the careful selection of several key components. The inherent electron-rich nature of the pyrrolopyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst necessitate specific considerations.[5]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount. While numerous systems exist, they are not universally applicable.

  • Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a highly effective and commonly used precatalyst for this type of transformation.[1] It is an air-stable solid that readily provides the active Pd(0) species in solution.

  • Palladium(II) Sources with Ligands: Alternatively, a combination of a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) with a suitable phosphine ligand can be employed.[6][7] This approach allows for greater modularity in tuning the catalyst's reactivity.

  • Ligands: For electron-rich or sterically hindered heterocyclic systems, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) can be highly beneficial.[5][8] These ligands promote the oxidative addition step and stabilize the catalytic species, preventing catalyst decomposition. For the 1H-pyrrolo[3,2-c]pyridine system, Pd(PPh₃)₄ has proven to be a reliable choice, suggesting that while the system is electron-rich, it may not require the most highly active (and expensive) modern ligands for many common coupling partners.[1][3]

The Role of the Base

The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[9]

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases for this coupling.[1][6] K₂CO₃ offers a good balance of reactivity and cost-effectiveness.

  • Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings, as its higher basicity can sometimes accelerate the reaction.[6][8]

  • Strength and Solubility: The base must be strong enough to form the boronate species but not so strong as to cause undesired side reactions. Its solubility in the chosen solvent system is also a key factor.

Solvent System

The solvent must solubilize all reactants to facilitate the reaction. A mixture of an organic solvent and water is standard for Suzuki couplings.

  • Aprotic Ethers: 1,4-Dioxane is a high-boiling point solvent that is highly effective for these reactions, often used in combination with water.[1][3] Other ethers like dimethoxyethane (DME) can also be used.

  • Aqueous Component: Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Degassing: It is critical to degas the solvent mixture (e.g., by bubbling nitrogen or argon through it or by freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Optimized Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a successful synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, demonstrating a robust method for coupling at the analogous position of the core scaffold.[1][3] Microwave irradiation is employed to accelerate the reaction, significantly reducing reaction times.

Materials and Reagents
  • 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

  • Arylboronic acid (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃, 5.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vial with a stir bar

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure
  • Vessel Preparation: To a microwave reactor vial containing a magnetic stir bar, add 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (5.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.06 eq) to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent catalyst oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a solution with a 3:1 dioxane:water ratio. The total solvent volume should be sufficient to ensure all reagents are dissolved upon heating (e.g., 4 mL total for a 0.1 mmol scale reaction).

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture to 125 °C and hold for 25-30 minutes with stirring.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the pure 3-aryl-6-methoxy-1H-pyrrolo[3,2-c]pyridine product.

Data Summary: Comparative Reaction Conditions

The following table summarizes various conditions reported for Suzuki couplings on related azaindole and bromo-pyridine scaffolds, providing a valuable reference for optimization.

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C) & TimeYield (%)Reference
16-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O125 °C (MW), 26 min65-94%[1][3]
23-BromoindazolesPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 °C (MW)Good[6]
33-Bromo-indazol-5-aminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂OMWGood-Excellent[6]
44-Chloro-azaindolePd₂(dba)₃ / P(t-Bu)₃K₂CO₃1,4-Dioxane/H₂O100 °C, 30 minGood[10]
52,6-DibromopyridinePdCl₂(dppf)Na₂CO₃Dioxane/H₂OReflux / MWIModerate-High[11]

Troubleshooting and Final Considerations

  • Low Conversion: If low conversion is observed, consider increasing the reaction temperature or time. Alternatively, switching to a more active catalyst system, such as Pd(OAc)₂ with a ligand like SPhos or XPhos, in combination with a stronger base like K₃PO₄, may be beneficial.[5][6][8]

  • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a side reaction. Using a less aqueous solvent system or a milder base like potassium fluoride (KF) can sometimes mitigate this issue.[9]

  • Homocoupling: Dimerization of the boronic acid can occur. This is often minimized by ensuring a truly oxygen-free environment and using the correct stoichiometry of reagents.

  • NH-Protection: The protocol described is based on an N-substituted pyrrolopyridine.[1][3] For the free (NH) 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, the reaction may still proceed efficiently. However, if issues like catalyst inhibition or low yields arise, protection of the pyrrole nitrogen (e.g., with a Boc or SEM group) should be considered, though this adds synthetic steps.[8][10]

By understanding the principles outlined in this guide and utilizing the detailed protocol, researchers can confidently and effectively perform the Suzuki-Miyaura coupling on 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine to advance their research and development objectives.

References

  • El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. RSC Advances.
  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Various Journals.
  • Zahran, Y., et al. (2016). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Atlanchim Pharma. (2005). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Review. Available at: [Link]

  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Andrade, R. B., & Martins, M. A. N. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Khan, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Various Authors. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Various Journals.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Sumitomo Kagaku. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical Review. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. Available at: [Link]

  • Ghosez, L., et al. (2005). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. Canadian Journal of Chemistry. Available at: [Link]

  • Queiroz, M. J. R. P., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Hemasri, Y., et al. (2013). Microwave Promoted Suzuki Couplings of 2,6-Dibromo Pyridine with Aryl Boronic Acids: Synthesis of Mono and Diaryl Pyridines. Heteroletters. Available at: [Link]

  • ResearchGate. (2022). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Vik, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

Sources

Method

Buchwald-Hartwig amination of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Executive Summary This guide details the optimization and execution of C–N cross-coupling reactions on 3-bromo-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Executive Summary

This guide details the optimization and execution of C–N cross-coupling reactions on 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative). This scaffold presents a dichotomy of challenges: the electron-rich nature of the methoxy-substituted azaindole core deactivates the C–Br bond toward oxidative addition, while the acidic N1–H and basic N5 (pyridine) sites create risks for catalyst poisoning and competitive N-arylation.

We present two validated protocols:

  • Protocol A (The "Robust" Route): Utilizes N-Boc protection to sterically and electronically activate the substrate. Recommended for discovery-scale synthesis (mg to g).

  • Protocol B (The "Direct" Route): A step-economical approach using LHMDS and specific Buchwald precatalysts to couple the unprotected substrate. Recommended for process intensification.

Chemo-Structural Analysis & Strategy

The substrate, 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, exhibits unique electronic features that dictate reaction conditions.

FeatureChemical ConsequenceStrategic Mitigation
Pyrrole C3-Br The pyrrole ring is inherently electron-rich; the C3-Br bond has significant double-bond character, making Oxidative Addition (OA) difficult.Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) to accelerate OA.
6-Methoxy Group Electron-Donating Group (EDG) further increases electron density on the fused ring system, exacerbating the OA challenge.Elevated temperatures (80–100 °C) and high-activity Pd G3/G4 precatalysts are required.
Indole N1-H Acidic proton (

in DMSO). Deprotonation can lead to insoluble aggregates or competitive N-arylation.
Protocol A: Mask with Boc. Protocol B: Use LHMDS to form a soluble magnesiate/lithiate species that protects N1 in situ.
Pyridine N5 Basic nitrogen can coordinate to Pd(II), arresting the catalytic cycle (poisoning).Bulky ligands (e.g., tBuXPhos ) prevent N5-Pd coordination via steric repulsion.
Decision Matrix: Route Selection

RouteSelection Substrate 3-Bromo-6-methoxy- 1H-pyrrolo[3,2-c]pyridine Scale Scale / Priority? Substrate->Scale RouteA PROTOCOL A: N-Boc Protection Scale->RouteA Discovery (<5g) High Reliability Needed RouteB PROTOCOL B: Direct LHMDS Coupling Scale->RouteB Process (>10g) Step Economy Needed Step1 Stable Intermediate (Activated C-Br) RouteA->Step1 Boc2O / DMAP CouplingB CouplingB RouteB->CouplingB Pd G3 / LHMDS (In-situ Protection) CouplingA CouplingA Step1->CouplingA Pd G4 / Weak Base

Figure 1: Strategic decision tree for selecting the appropriate amination protocol.

Protocol A: N-Boc Protected Coupling (Recommended)

This route is the "Gold Standard" for medicinal chemistry. Protecting the N1 position with a tert-butoxycarbonyl (Boc) group serves two purposes: it prevents catalyst poisoning by the indole nitrogen and pulls electron density out of the ring, facilitating the oxidative addition at C3.

Step 1: N-Protection
  • Reagents:

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: DCM or THF (

    
    ).
    
  • Procedure: Stir at RT for 2–4 hours. Monitor by TLC/LCMS. Aqueous workup and silica filtration.

  • Yield Target: >90%.

Step 2: Buchwald-Hartwig Coupling

Reagents:

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Why G4? These precatalysts activate at low temperatures and ensure a 1:1 L:Pd ratio, crucial for difficult substrates.

  • Base:

    
     (weak base preferred to avoid Boc cleavage) or 
    
    
    
    (if Boc is stable).
  • Solvent: 1,4-Dioxane (anhydrous, sparged).

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add N-Boc-3-bromo-6-methoxy-5-azaindole (1.0 equiv), Amine (1.2 equiv), and Base (

    
    , 2.0 equiv) to a reaction vial.
    
  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (

    
     concentration). Seal the vial with a PTFE-lined cap.
    
  • Reaction: Heat to 90 °C for 4–12 hours.

    • Checkpoint: Monitor LCMS for conversion. If <50% conv. at 4h, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, filter through Celite, concentrate.

  • Deprotection (Optional): If the Boc group is not desired, treat crude with TFA/DCM (1:4) at RT for 1 hour.

Data Summary for Protocol A:

ParameterPrimary Amines (

)
Secondary Amines (

)
Ligand BrettPhos RuPhos
Precatalyst BrettPhos Pd G4RuPhos Pd G4
Base

(Standard)

(Faster)
Temp 90 °C80–100 °C
Typical Yield 75–92%80–95%

Protocol B: Direct Coupling (Advanced)

For scale-up or when protecting groups are undesirable, the LHMDS method is superior. Lithium bis(trimethylsilyl)amide (LHMDS) acts as both a base and a temporary protecting group. It deprotonates the N1-H, forming an azaindolyl anion that associates with Lithium. This aggregate is soluble in THF and prevents the nitrogen from binding tightly to Palladium.

Critical Requirement: Strict anhydrous conditions.

Reagents:

  • Catalyst:

    
     (1 mol%) + BrettPhos  or tBuXPhos  (2-4 mol%).
    
    • Note: Precatalysts (G3/G4) can also be used but must be compatible with strong bases.

  • Base: LHMDS (1.0 M in THF/Hexanes) – 2.5 to 3.0 equiv .

    • Why 3.0 equiv? 1 eq for N1-H, 1 eq for the amine (if HCl salt) or to drive equilibrium, 1 eq excess.

  • Solvent: THF or THF/Toluene (1:1).

Step-by-Step Methodology:

  • De-gassing: Sparge THF with Nitrogen for 20 mins.

  • Premix: In a reaction vessel, add the unprotected 3-bromo-6-methoxy-5-azaindole (1.0 equiv) and Amine (1.2 equiv).

  • Base Addition: Add LHMDS solution dropwise at RT. Stir for 10 mins. The solution often turns dark red/brown (formation of the anion).

  • Catalyst Injection: Add the pre-mixed catalyst/ligand solution (or solid G3 precatalyst) to the reaction.

  • Heating: Heat to 65–80 °C .

    • Caution: Do not overheat (>100 °C) with LHMDS as it can degrade the substrate or attack the solvent.

  • Quench: Cool to RT. Quench with aqueous

    
    . Extract with EtOAc.
    

Mechanistic Pathway & Visualization

Understanding the catalytic cycle helps in troubleshooting. The diagram below illustrates the "Anionic Pathway" utilized in Protocol B, highlighting why LHMDS is effective.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA Complex1 L-Pd(II)-Ar(Br) OA->Complex1 AmineBind Amine Coordination Complex1->AmineBind Deprot Deprotonation (LHMDS) AmineBind->Deprot RE Reductive Elimination Deprot->RE Pd-Amido Complex Note LHMDS prevents N1-poisoning via Li-aggregate formation Deprot->Note RE->Pd0 Product Release Substrate Azaindole-Br Substrate->OA + Substrate

Figure 2: Catalytic cycle emphasizing the critical deprotonation step in Protocol B.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Failed OA.Switch to Protocol A (Protect N1). Ensure solvent is strictly anhydrous. Try tBuXPhos Pd G3 (more steric bulk).
De-bromination (Hydrodebromination)

-Hydride elimination from ligand or solvent.
Lower temperature.[1] Switch solvent from Dioxane to Toluene . Avoid alcohol co-solvents if possible.
Bis-arylation (on Amine) Primary amine is too reactive.Use BrettPhos (highly selective for mono-arylation). Increase amine equivalents to 1.5x.
N1-Arylation (Side Product) Base is coupling the indole nitrogen.Ensure N1 is protected (Protocol A) or use LHMDS (Protocol B) which favors C-coupling via the specific Pd-intermediate.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Henderson, J. L., et al. (2010).[2] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[2][3] Organic Letters, 12(20), 4438–4441.[2][3] (Note: Homologous chemistry for 5-azaindoles).[3] Link[3]

  • Balsells, J., et al. (2016). Synthesis of Azaindoles. Merck Research Laboratories / Science of Synthesis. Link

Sources

Application

Application Notes &amp; Protocols: Strategic N-Protection of 1H-pyrrolo[3,2-c]pyridine

Introduction The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structure, being a bioisostere of indole, allows it to i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structure, being a bioisostere of indole, allows it to interact with a wide range of biological targets, leading to applications as kinase inhibitors, anticancer agents, and more.[3][4][5] However, the synthetic manipulation of this scaffold presents a significant challenge due to the presence of two distinct nitrogen atoms: the pyrrolic N1 and the pyridinic N5. These nitrogens exhibit different reactivity profiles, necessitating well-defined protecting group strategies to achieve regioselective functionalization and build molecular complexity.[2][6]

This guide provides an in-depth analysis of protecting group strategies for the 1H-pyrrolo[3,2-c]pyridine core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower rational decision-making in complex synthetic campaigns.

The Reactivity Landscape: Pyrrole N1 vs. Pyridine N5

Understanding the fundamental differences in the electronic nature of the two nitrogen atoms is critical for devising effective and selective protection strategies.

  • N1 (Pyrrole Nitrogen): The lone pair of electrons on the N1 nitrogen is integral to the aromaticity of the pyrrole ring. Consequently, this nitrogen is non-basic and the N1-H proton is weakly acidic (pKa ≈ 17 in DMSO). Deprotonation with a strong, non-nucleophilic base (e.g., NaH) generates a potent N-anion, which is highly nucleophilic and readily reacts with electrophilic protecting group reagents.[7][8]

  • N5 (Pyridine Nitrogen): The lone pair on the N5 nitrogen is located in an sp² hybrid orbital, orthogonal to the aromatic π-system. This makes the N5 atom basic (pKa of pyridinium ion ≈ 5.2) and nucleophilic, though less so than aliphatic amines.[9] It is susceptible to protonation under acidic conditions and can react with strong electrophiles like alkyl halides to form pyridinium salts.[9][10]

This dichotomy in reactivity—acidic N-H at N1 versus basic/nucleophilic N5—is the cornerstone upon which selective and orthogonal protection schemes are built.

Protecting Group Strategies for the N1-H (Pyrrole) Nitrogen

Protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions during subsequent synthetic steps, such as lithiation or transition-metal-catalyzed couplings.[11] The choice of protecting group is dictated by its stability to downstream reaction conditions and the mildness of its eventual removal.

Sulfonyl Protecting Groups (e.g., Tosyl - Ts)

Sulfonyl groups are among the most common for pyrrole protection due to their strong electron-withdrawing nature, which significantly deactivates the pyrrole ring towards electrophilic attack and reduces its propensity for oxidation.[11][12]

  • Rationale: The tosyl group is robust and stable to a wide range of non-nucleophilic reagents, including many organometallics and mild acidic conditions. Its introduction is straightforward, and it often directs metallation to the C2 position.

Protocol 2.1.1: N-Tosylation of 1H-pyrrolo[3,2-c]pyridine

  • Materials: 1H-pyrrolo[3,2-c]pyridine, Sodium Hydride (NaH, 60% dispersion in mineral oil), p-Toluenesulfonyl Chloride (TsCl), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in DMF dropwise.

    • Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases.

    • Add a solution of TsCl (1.1 eq.) in DMF dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.

    • Carefully quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2.1.2: Deprotection of N-Tosyl Group (Base-Mediated)

  • Materials: N-Tosyl-1H-pyrrolo[3,2-c]pyridine, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Methanol (MeOH) or Ethanol (EtOH), Water.

  • Procedure:

    • Dissolve the N-Tosyl protected compound (1.0 eq.) in a mixture of MeOH/H₂O (e.g., 4:1 v/v).

    • Add a significant excess of solid NaOH or KOH (5-10 eq.).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, neutralize the mixture with aqueous HCl (e.g., 1M).

    • Remove the alcohol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Carbamate Protecting Groups (e.g., tert-Butoxycarbonyl - Boc)

The Boc group is a widely used protecting group due to its facile removal under acidic conditions. While effective for pyrroles, its lability can be a drawback in syntheses requiring strong acids.[14][15] In the context of 1H-pyrrolo[3,2-c]pyridine, N1-Boc protection has been employed successfully to facilitate subsequent C-6 amination reactions.[3]

  • Rationale: The Boc group is introduced under basic conditions and is stable to most basic, reductive, and nucleophilic reagents. Its key advantage is its clean cleavage with acids like trifluoroacetic acid (TFA).

Protocol 2.2.1: N-Boc Protection of 1H-pyrrolo[3,2-c]pyridine

  • Materials: 1H-pyrrolo[3,2-c]pyridine, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous THF.

    • Add (Boc)₂O (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.[13]

Protocol 2.2.2: Deprotection of N-Boc Group (Acid-Mediated)

  • Materials: N-Boc-1H-pyrrolo[3,2-c]pyridine, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected compound (1.0 eq.) in DCM.

    • Add an excess of TFA (5-20 eq., or a 20-50% solution of TFA in DCM).

    • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess TFA in vacuo.

    • The resulting salt can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent.[13]

Silyl Protecting Groups (e.g., 2-(Trimethylsilyl)ethoxymethyl - SEM)

The SEM group offers a unique deprotection profile, being stable to a wide range of conditions but cleavable with fluoride sources or strong Lewis acids. It has been used effectively in azaindole synthesis, sometimes acting as both a protecting and an activating group.[4][16]

  • Rationale: SEM is stable to bases, nucleophiles, and many catalytic conditions. Its removal with fluoride ions (e.g., TBAF) provides an orthogonal deprotection strategy relative to acid-labile (Boc) or base-labile (Ts) groups.

Protocol 2.3.1: N-SEM Protection of 1H-pyrrolo[3,2-c]pyridine

  • Materials: 1H-pyrrolo[3,2-c]pyridine, Sodium Hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous THF or DMF.

  • Procedure:

    • Deprotonate the N1-H of 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) with NaH (1.2 eq.) in anhydrous THF at 0 °C as described in Protocol 2.1.1.

    • After 30-45 minutes, add SEM-Cl (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours.

    • Perform an aqueous workup and purification by column chromatography as described in Protocol 2.1.1.[4]

Protocol 2.3.2: Deprotection of N-SEM Group (Fluoride-Mediated)

  • Materials: N-SEM-1H-pyrrolo[3,2-c]pyridine, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Anhydrous THF.

  • Procedure:

    • Dissolve the N-SEM protected compound (1.0 eq.) in anhydrous THF.

    • Add TBAF solution (1.5-2.0 eq.) and stir at room temperature, or gently heat to 50-60 °C to accelerate the reaction.

    • Monitor the reaction by TLC. Deprotection can take from 2 to 24 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Summary Table: N1-H Protecting Groups
Protecting GroupIntroduction ConditionsDeprotection ConditionsStability Profile
Tosyl (Ts) NaH, TsCl, DMF, 0 °C to RT[13]Refluxing aq. NaOH/MeOHStable to acid, oxidation, many organometallics. Labile to strong base/nucleophiles.
Boc (Boc)₂O, DMAP, THF, RT[13]TFA/DCM, RT[13]Stable to base, nucleophiles, reduction. Labile to strong acid.
SEM NaH, SEM-Cl, THF, 0 °C to RT[4]TBAF/THF, RT to 60 °CStable to a wide range of conditions. Labile to fluoride ions and strong Lewis acids.

Protecting Group Strategies for the N5 (Pyridine) Nitrogen

Direct protection of the pyridine nitrogen is less common than for the pyrrole N1 but can be crucial for certain transformations, such as directing C-H functionalization or preventing quaternization.

N-Oxide Formation

Formation of a pyridine N-oxide is a classical strategy to modulate the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, deactivating the ring to electrophilic substitution but activating the C4 and C6 positions to nucleophilic attack.

  • Rationale: This is a "functional group interconversion" rather than a traditional protecting group. It alters the electronic properties of the pyridine ring and can be readily reversed by deoxygenation. N-oxides are generally stable compounds.[17]

Protocol 3.1.1: N-Oxide Formation

  • Materials: 1H-pyrrolo[3,2-c]pyridine (preferably N1-protected), meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N1-protected 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in DCM at 0 °C.

    • Add m-CPBA (1.1-1.5 eq.) portion-wise, keeping the temperature below 5 °C.

    • Stir at 0 °C to room temperature for 2-8 hours, monitoring by TLC.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Wash the organic layer with saturated aqueous NaHCO₃, then brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by chromatography if necessary.

Protocol 3.1.2: Deoxygenation of N-Oxide

  • Materials: 1H-pyrrolo[3,2-c]pyridine-N-oxide, Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃), Anhydrous DCM or Toluene.

  • Procedure:

    • Dissolve the N-oxide (1.0 eq.) in anhydrous DCM at 0 °C.

    • Add PCl₃ (1.2 eq.) dropwise.

    • Stir at 0 °C to room temperature for 1-4 hours.

    • Carefully quench with ice water and basify with NaHCO₃.

    • Extract with DCM, dry, and concentrate to yield the deoxygenated product.

Orthogonal Protecting Group Strategies

For complex, multi-step syntheses, the ability to selectively protect and deprotect the N1 and N5 positions independently is paramount. This requires an orthogonal set of protecting groups. A common strategy involves protecting the more reactive N1 position first, followed by manipulation of the N5 position if needed.

Example Workflow:

  • N1 Protection: Protect the N1-H with an acid-labile Boc group.

  • N5 Modification: Perform a reaction involving the N5 nitrogen (e.g., N-oxide formation or temporary quaternization).

  • Further Synthesis: Carry out desired transformations on the scaffold.

  • N5 Reversion: If N5 was modified (e.g., N-oxide), revert it to the pyridine.

  • N1 Deprotection: Remove the N1-Boc group with TFA.

This approach allows for precise control over the reactivity at each nitrogen center throughout a synthetic sequence.

Orthogonal_Strategy A 1H-pyrrolo[3,2-c]pyridine B N1-Boc Protected A->B (Boc)₂O, DMAP C N1-Ts Protected A->C NaH, TsCl D Selective C-Ring Functionalization B->D e.g., Suzuki Coupling C->D e.g., Lithiation/Electrophile E Final N1 Deprotection (TFA) D->E Acid Stable Chemistry F Final N1 Deprotection (NaOH) D->F Base Stable Chemistry G Target Molecule E->G F->G

Sources

Method

Application Note: Accelerating Medicinal Chemistry Programs with Microwave-Assisted Functionalization of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Abstract The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous biologically active agents.[1][2] The strategic functionalization of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous biologically active agents.[1][2] The strategic functionalization of this scaffold is paramount for generating novel chemical entities with tailored pharmacological profiles. This guide provides an in-depth exploration of microwave-assisted cross-coupling reactions using the versatile building block, 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. We present detailed, optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, leveraging the power of microwave synthesis to dramatically accelerate reaction times, improve yields, and enhance product purity compared to conventional heating methods.[3][4][5]

The Rationale for Microwave-Assisted Synthesis

Conventional synthetic methods often require prolonged heating under reflux, which can lead to thermal decomposition of sensitive substrates and the formation of undesirable byproducts. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative by utilizing the principles of dielectric heating.[5]

Core Principle: Dielectric Heating

Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation directly energizes polar molecules within the reaction mixture.[3][6] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant intermolecular friction, resulting in instantaneous and uniform heating of the entire sample volume.[3]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. The resulting collisions with surrounding molecules generate heat.[3]

This efficient energy transfer leads to remarkable rate accelerations, often reducing reaction times from many hours to mere minutes.[4][7]

MW Microwave Irradiation (E-Field) PM Polar Molecule (e.g., Solvent) MW->PM interacts with IC Ionic Species MW->IC interacts with DP Dipolar Polarization (Rapid Re-alignment) PM->DP induces IO Ionic Conduction (Oscillatory Migration) IC->IO induces Heat Rapid, Uniform Heating DP->Heat generates heat via friction & dielectric loss IO->Heat generates heat via collisions

Caption: Mechanism of Microwave Dielectric Heating.

Palladium-Catalyzed Cross-Coupling: The Catalytic Workhorse

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. The general catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the active catalyst. Microwave irradiation is exceptionally effective at driving these reactions to completion quickly and efficiently.

G pd0 Pd(0)Ln oad Oxidative Addition pd0->oad pd2 Ar-Pd(II)(L)n-X oad->pd2 trans Transmetalation pd2->trans pd2_nu Ar-Pd(II)(L)n-Nu trans->pd2_nu red Reductive Elimination pd2_nu->red red->pd0 arnu Ar-Nu (Product) red->arnu Product arx Ar-X (3-bromo-pyrrolopyridine) arx->oad Reactant num Nu-M (e.g., R-B(OH)2) num->trans Coupling Partner

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine with a representative boronic acid to form a C-C bond, a cornerstone transformation in library synthesis.

Experimental Workflow Diagram

start Start: Prepare Reagents reagents To a microwave vial, add: 1. 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine 2. Arylboronic Acid 3. Palladium Catalyst & Ligand 4. Base 5. Solvent start->reagents seal Seal vial with septum cap reagents->seal purge Purge with Inert Gas (N2 or Ar) seal->purge irradiate Place in Microwave Reactor & Irradiate per Parameters purge->irradiate cool Cool to Room Temperature (Automated Air Jet) irradiate->cool workup Reaction Work-up: - Filter off solids - Dilute with organic solvent - Wash with water/brine cool->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, LC-MS) purify->end

Caption: Step-by-step workflow for microwave-assisted Suzuki-Miyaura coupling.

Materials and Reagents
ReagentAmount (per reaction)Molar Eq.Notes
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine114 mg (0.5 mmol)1.0Limiting reagent.
Phenylboronic Acid73 mg (0.6 mmol)1.2Can be substituted with other aryl/heteroaryl boronic acids.
Pd(PPh₃)₄ (Tetrakis)29 mg (0.025 mmol)0.05Other catalysts like PdCl₂(dppf) can also be effective.
Cesium Carbonate (Cs₂CO₃)489 mg (1.5 mmol)3.0A strong inorganic base is crucial for this reaction.[8][9]
1,4-Dioxane/Water (4:1 v/v)4 mL-Degas solvent mixture prior to use. Water is an excellent solvent for microwave synthesis.[10]
Microwave Reactor Parameters
ParameterValue
InstrumentStandard Monomode MW
Reaction Vessel10 mL Glass Vial
Reaction Temperature140 °C
Ramp Time2 minutes
Hold Time15 minutes
PowerDynamic (Max 300 W)
StirringHigh
Step-by-Step Protocol
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (114 mg, 0.5 mmol).

  • Add phenylboronic acid (73 mg, 0.6 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Add 4 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Securely seal the vial with a septum cap. Purge the vessel with nitrogen or argon gas for 2-3 minutes.

  • Place the vial into the microwave reactor cavity.

  • Irradiate the mixture according to the parameters specified in the table above.

  • After the reaction is complete, allow the vessel to cool to below 50 °C before handling.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2x 15 mL) and brine (1x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Application Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the amination of the 3-bromo position, providing access to a diverse range of secondary and tertiary amines crucial for modulating physicochemical properties like solubility and basicity.

Materials and Reagents
ReagentAmount (per reaction)Molar Eq.Notes
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine114 mg (0.5 mmol)1.0Limiting reagent.
Morpholine52 µL (0.6 mmol)1.2Can be substituted with other primary or secondary amines.
Pd₂(dba)₃11.5 mg (0.0125 mmol)0.025Common precatalyst for Buchwald-Hartwig aminations.[11]
XPhos24 mg (0.05 mmol)0.10Bulky phosphine ligands are critical for high efficiency.[12]
Sodium tert-butoxide (NaOtBu)67 mg (0.7 mmol)1.4Strong, non-nucleophilic base is required.[11]
Toluene4 mL-Anhydrous, degassed solvent is essential for this reaction.
Microwave Reactor Parameters
ParameterValue
InstrumentStandard Monomode MW
Reaction Vessel10 mL Glass Vial
Reaction Temperature130 °C
Ramp Time2 minutes
Hold Time20 minutes
PowerDynamic (Max 300 W)
StirringHigh
Step-by-Step Protocol
  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (11.5 mg), XPhos (24 mg), and sodium tert-butoxide (67 mg) to a 10 mL microwave vial with a stir bar.

  • Add 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (114 mg).

  • Add 4 mL of anhydrous, degassed toluene, followed by morpholine (52 µL).

  • Seal the vial, remove from the glovebox, and place it in the microwave reactor.

  • Irradiate according to the specified parameters.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Application Protocol 3: Sonogashira C-C (Alkyne) Coupling

This protocol facilitates the introduction of an alkyne moiety, a versatile functional group that can participate in further transformations such as click chemistry or serve as a key structural element in conjugated systems.

Materials and Reagents
ReagentAmount (per reaction)Molar Eq.Notes
3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine114 mg (0.5 mmol)1.0Limiting reagent.
Phenylacetylene66 µL (0.6 mmol)1.2Can be substituted with other terminal alkynes.
PdCl₂(PPh₃)₂17.5 mg (0.025 mmol)0.05A standard catalyst for Sonogashira couplings.[13]
Copper(I) Iodide (CuI)4.8 mg (0.025 mmol)0.05Essential co-catalyst for the Sonogashira reaction.[14]
Triethylamine (Et₃N)209 µL (1.5 mmol)3.0Acts as both the base and a solvent.[13][14]
N,N-Dimethylformamide (DMF)3 mL-Anhydrous, degassed solvent.
Microwave Reactor Parameters
ParameterValue
InstrumentStandard Monomode MW
Reaction Vessel10 mL Glass Vial
Reaction Temperature100 °C
Ramp Time2 minutes
Hold Time10 minutes
PowerDynamic (Max 300 W)
StirringHigh
Step-by-Step Protocol
  • To a 10 mL microwave vial with a stir bar, add 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (114 mg), PdCl₂(PPh₃)₂ (17.5 mg), and CuI (4.8 mg).

  • Seal the vial and purge with an inert gas.

  • Using a syringe, add degassed DMF (3 mL), degassed triethylamine (209 µL), and finally phenylacetylene (66 µL).

  • Place the vial in the microwave reactor and irradiate as per the table.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by flash column chromatography.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction- Catalyst deactivation- Incorrect base/solvent- Increase hold time or temperature.- Use fresh catalyst/ligands; ensure inert atmosphere.- Screen alternative bases (e.g., K₂CO₃, K₃PO₄) or solvents.[7][15]
Debromination - Proto-dehalogenation side reaction- Use a less protic solvent.- Use a bulkier phosphine ligand (e.g., RuPhos for Suzuki).[15]- Lower the reaction temperature.
Homocoupling - (Sonogashira) O₂ present- (Suzuki) Boronic acid degradation- Ensure rigorous degassing of all reagents and solvents.- Use fresh boronic acid; add it last to the reaction mixture.

Conclusion

The use of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine as a foundational building block, combined with the power and efficiency of microwave-assisted synthesis, provides an exceptionally robust platform for the rapid development of novel 5-azaindole derivatives. The protocols outlined herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings are readily adaptable and serve as a reliable starting point for library generation and lead optimization campaigns in drug discovery. This approach significantly shortens synthesis cycles, enabling researchers to make critical decisions more quickly and accelerate the pace of their research programs.

References

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • Molecules. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC.
  • MDPI. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • ResearchGate. Recent Advances in Microwave‐assisted Cross‐Coupling Reactions.
  • ACS Publications. Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. Organic Process Research & Development.
  • Microwave-assisted synthesis of nitrogen heterocycles.
  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • MDPI. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • PMC. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • PMC. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • ACS Publications. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • Chemical Communications (RSC Publishing). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its Intermediates

Welcome to the technical support resource for the purification of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot complex purification challenges and optimize your workflow for maximum purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and related structures.

Q1: What are the most common impurities I should expect when synthesizing 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine?

A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic strategies for pyrrolopyridines, you can anticipate the following classes of impurities[1]:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions are a frequent source of impurities. For instance, in a multi-step synthesis, the precursor to the pyrrole ring cyclization may be present.

  • Byproducts of Bromination: If bromination is a key step, over-bromination can lead to di-bromo or other poly-brominated species. Conversely, incomplete bromination can leave the non-brominated parent molecule in your crude product.[2]

  • Regioisomers: During the formation of the bicyclic pyrrolopyridine core, the formation of undesired regioisomers is possible, depending on the cyclization strategy.

  • Residual Catalysts and Reagents: Palladium catalysts from cross-coupling reactions or residual acids/bases from other steps can contaminate the final product.

  • Solvent Adducts and Degradation Products: The product may form adducts with solvents or degrade if exposed to harsh conditions (e.g., high temperatures, strong acids/bases).

Q2: Which chromatographic method is best suited for purifying 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine?

A2: For laboratory-scale purification, silica gel column chromatography is the most common and effective method.[3][4] The pyrrolopyridine core contains basic nitrogen atoms which can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing.[5] To mitigate this, consider the following:

  • Normal-Phase Chromatography: Use a non-polar mobile phase with a polar modifier. A common system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3][6]

  • Amine Additives: To reduce peak tailing and improve resolution, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-1%). This competitively binds to the active silanol sites on the silica gel.[5]

  • Reverse-Phase Chromatography (HPLC): For high-purity requirements or analytical purposes, reverse-phase HPLC (e.g., C18 column) is ideal. A mobile phase of acetonitrile and water with additives like formic acid or trifluoroacetic acid (TFA) is typically used to ensure good peak shape by protonating the basic nitrogens.

Q3: Can I purify 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine by recrystallization?

A3: Yes, recrystallization can be a highly effective and scalable purification method, especially for removing minor impurities after an initial chromatographic pass. The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

A systematic approach to solvent screening is recommended. Test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, methanol). If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) often provides excellent results.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Co-elution of a Key Impurity with the Product in Column Chromatography

  • Symptom: Two or more spots have very similar Rf values on TLC, or peaks are poorly resolved in flash chromatography.

  • Underlying Cause: The impurity has a polarity very similar to the desired product. This is common with isomers or analogs with minor structural differences.

  • Solutions:

    • Optimize the Mobile Phase:

      • Change Solvent Selectivity: Instead of simply increasing the polar component (e.g., ethyl acetate in hexanes), try a different solvent system altogether. For example, switch to a mobile phase containing dichloromethane and methanol, or add a small percentage of a third solvent like acetone. Different solvents interact with the analyte and stationary phase in unique ways, which can alter selectivity.

      • Utilize Additives: As mentioned, adding a small amount of TEA or acetic acid can change the ionization state of your compound and certain impurities, altering their retention on silica gel.

    • Change the Stationary Phase:

      • If normal-phase silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, for more challenging separations, consider bonded phases like diol or cyano.

Experimental Protocol: Optimizing a Challenging Separation

  • TLC Analysis:

    • Spot the crude mixture on at least three different TLC plates.

    • Develop each plate in a different solvent system (e.g., Plate 1: Hexane/Ethyl Acetate; Plate 2: Dichloromethane/Methanol; Plate 3: Toluene/Acetone).

    • Observe the separation (ΔRf) between your product and the persistent impurity in each system.

    • Add 0.5% TEA to the most promising system and run another TLC to see if resolution improves.

  • Column Chromatography:

    • Pack a column with the appropriate stationary phase.

    • Run the purification using the optimized solvent system identified from your TLC analysis.

    • Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.

Issue 2: Low Mass Recovery After Column Chromatography

  • Symptom: The combined mass of the purified fractions is significantly lower than the amount of crude material loaded onto the column.

  • Underlying Cause:

    • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This is more common with highly polar or basic compounds on acidic silica gel.

    • Product Instability: The compound may be degrading on the silica gel, which can be mildly acidic.

  • Solutions:

    • Deactivate the Silica Gel:

      • Pre-treat the silica gel by slurrying it in the mobile phase containing 1-2% TEA before packing the column. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase:

      • Consider using neutral or basic alumina, or a less acidic bonded phase.

    • Minimize Contact Time:

      • Do not let the purified compound sit on the column for an extended period. Elute the product as efficiently as possible and immediately process the fractions.

Issue 3: The Purified Product is a Discolored Oil or Gummy Solid Instead of a Crystalline Solid

  • Symptom: The product does not solidify upon solvent removal, even though it is expected to be a solid.

  • Underlying Cause:

    • Residual Solvent: Trace amounts of high-boiling-point solvents (e.g., DMF, DMSO) can be trapped in the product.

    • Presence of a Minor, Oily Impurity: A small amount of a low-melting impurity can prevent the bulk material from crystallizing.

  • Solutions:

    • High-Vacuum Drying: Dry the sample under a high vacuum for an extended period, possibly with gentle heating, to remove residual solvents.

    • Recrystallization or Trituration:

      • Trituration: Dissolve the oil in a minimal amount of a strong solvent (like dichloromethane) and then add a non-solvent (like hexanes) dropwise while stirring vigorously. This can often crash out the pure solid, leaving the oily impurity in the mother liquor.

      • Recrystallization: As detailed in the FAQ section, perform a careful recrystallization from an optimized solvent system.

III. Visualization of Workflows

Diagram 1: Troubleshooting Poor Chromatographic Resolution

G start Poor Resolution (Co-elution) step1 Modify Mobile Phase start->step1 step4 Change Stationary Phase start->step4 If mobile phase optimization fails step2 Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) step1->step2 Isocratic or Gradient? step3 Add Modifier (0.5% TEA or AcOH) step1->step3 Check pH sensitivity step2->step4 No Improvement end_good Resolution Achieved step2->end_good Success step3->step4 No Improvement step3->end_good Success step5 Switch to Alumina (Neutral or Basic) step4->step5 step6 Use Bonded Phase (Diol, Cyano, C18) step4->step6 step5->end_good Success end_bad Consult Specialist step5->end_bad No Improvement step6->end_good Success step6->end_bad No Improvement

Caption: Decision tree for addressing co-eluting impurities.

IV. Quantitative Data Summary

Table 1: Representative TLC and Column Chromatography Systems

Stationary PhaseMobile Phase SystemModifierTarget Compound PolarityComments
Silica GelHexanes / Ethyl Acetate (Gradient: 5% to 50%)NoneLow to MediumStandard starting point for many organic compounds.
Silica GelDichloromethane / Methanol (Gradient: 1% to 10%)NoneMedium to HighGood for more polar compounds.
Silica GelHexanes / Ethyl Acetate0.5% TEABasic, Medium PolarityMitigates peak tailing for basic compounds like pyrrolopyridines.[5]
Alumina (Neutral)Dichloromethane / Ethyl Acetate (Gradient)NoneBasic, Medium PolarityA good alternative to silica for base-sensitive or strongly adsorbing basic compounds.
C18 (Reverse Phase)Water / Acetonitrile (Gradient)0.1% TFA/FAWide Range (Polar)Used in HPLC for high-resolution separation and purity analysis. The acid ensures protonation.

V. References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013). Journal of Medicinal Chemistry, 56(22), 9031-9051. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5 - AWS. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chromatographic Separation of Derivatives of 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione by TLC and HPLC. (2014). Acta Poloniae Pharmaceutica, 71(2), 245-252. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(8), 2197. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • 3-bromopyrene. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents. Retrieved February 24, 2026, from

  • 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Chromatography. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Chromatography techniques. (n.d.). Oxford University Press. Retrieved February 24, 2026, from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2901. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Pyrrolo[3,2-c]pyridine Derivatives

The following technical guide serves as a specialized support center for the purification of Pyrrolo[3,2-c]pyridine (5-azaindole) derivatives. It is designed to address the unique physicochemical challenges posed by this...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the purification of Pyrrolo[3,2-c]pyridine (5-azaindole) derivatives. It is designed to address the unique physicochemical challenges posed by this fused heterocyclic scaffold.

Status: Active Operator: Senior Application Scientist Topic: Solvent Optimization & Troubleshooting Audience: Medicinal Chemists, Process Engineers[1][2][3]

Core Technical Briefing: The Scaffold Challenge

Before addressing specific tickets, you must understand why this scaffold behaves poorly in standard solvent systems.

The Physicochemical Trap: Pyrrolo[3,2-c]pyridine (5-azaindole) is not just "another indole."[1][2][3] It possesses a distinct polarity profile due to the pyridine nitrogen at position 5 and the pyrrole NH at position 1.[1][4]

  • H-Bonding Network: Unlike indole, the N-5 atom is a strong hydrogen bond acceptor, while N-1 is a donor.[1][3][4] This leads to high lattice energy due to intermolecular self-association (dimerization/chain formation) in the solid state.[1][4]

  • Solubility Paradox: These derivatives are often too soluble in polar protic solvents (Methanol, Ethanol) to crystallize efficiently upon cooling, yet virtually insoluble in non-polar hydrocarbons (Hexane, Heptane), leading to immediate amorphous precipitation ("crashing out") or oiling out.[1][2][3]

Solvent Class Properties Map
Solvent ClassExamplesInteraction MechanismUtility ScoreRole
Alcohols Methanol, Ethanol, IPADisrupts intermolecular H-bonds via solvation.[1][3][4]HighPrimary Solvent (Cooling crystallization)
Esters Ethyl Acetate, iPrOAcModerate polar interaction; accepts H-bonds.[1][2][3]MediumPrimary Solvent or Anti-solvent
Nitriles AcetonitrileDipole-dipole interactions; poor H-bond donor.[1][3][4]HighPrimary Solvent (Excellent for polar derivatives)
Hydrocarbons Hexane, Heptane, TolueneWeak van der Waals only.[1][2][3]Low (alone)Anti-solvent (Strictly)
Chlorinated DCM, ChloroformGood solvency but poor crystal growth promotion.[1][2][3]LowDissolution only (Avoid for crystallization)

Troubleshooting Tickets (Q&A)

Ticket #001: "My product oils out instead of crystallizing."

User Report:

"I dissolved my 5-azaindole derivative in hot ethyl acetate. Upon adding hexane and cooling, it separated into a sticky yellow oil at the bottom.[1][2][3] No crystals formed even after scratching."[1]

Senior Scientist Response: Diagnosis: This is a classic "Oiling Out" event (Liquid-Liquid Phase Separation).[1] It occurs when the metastable limit of the solution is exceeded before the nucleation barrier is overcome.[1][3][4] The interactions between your compound and the solvent are weaker than the compound-compound interactions, but the temperature is too high for the lattice to lock.[1][2][3][4]

The Fix: The "Seeding at Cloud Point" Protocol Do not simply cool the mixture. You must control the supersaturation trajectory.[1][3]

  • Re-dissolve: Heat the mixture back until the oil fully dissolves (add a small amount of EtOAc if necessary).

  • Find the Cloud Point: Add the anti-solvent (Hexane) dropwise at reflux until a faint, persistent turbidity appears.[1][2]

  • Back-off: Add just enough primary solvent (EtOAc) to make the solution clear again.[1][4]

  • Seed: Add seed crystals (0.1 wt%) of the pure compound. If you lack seeds, sonicate a small aliquot in a separate vial to generate them.[1][2][3]

  • Controlled Cooling: Cool slowly (10°C/hour). Do not plunge into ice.[1] The seeds provide a template for growth, bypassing the amorphous oil phase.[1][2][3]

Why this works: The 5-azaindole scaffold requires time to align its H-bond donor/acceptor motifs (N-1 to N-5 interactions).[1][3] Rapid cooling forces random aggregation (oil).[1][2] Seeding provides the "template" for the ordered lattice.[1][4]

Ticket #002: "I have persistent regioisomer impurities."[1]

User Report:

"I synthesized the core via cyclization of 3-alkynyl-4-aminopyridines. I have about 5-10% of the wrong isomer (pyrrolo[2,3-c]pyridine) that co-elutes on TLC. Recrystallization from EtOH didn't help."

Senior Scientist Response: Diagnosis: Isomeric impurities often have nearly identical solubility profiles in protic solvents because their H-bonding capabilities are similar.[1] You need to exploit lattice packing differences rather than just solubility.

The Fix: Switch to a Shape-Selective Solvent System Planar isomers pack differently.[1][3][4] Toluene or Chlorobenzene are excellent for this because they engage in


-

stacking interactions with the aromatic core.[1][3][4]
  • Solvent Swap: Evaporate the EtOH.

  • The Toluene/Heptane System: Dissolve the crude solid in minimum boiling Toluene.[1][3]

  • Reflux Digest: If the impurity is less soluble (often the case for unwanted regioisomers with higher symmetry), it may remain suspended.[1][2][3] Filter hot.

  • Crystallization: If both dissolve, add Heptane slowly. The desired [3,2-c] isomer, being asymmetric, often has a distinct crystal habit that excludes the impurity when grown slowly from aromatic solvents.[1][2][3]

Critical Note: Verify the impurity profile via qNMR (Quantitative NMR) rather than LC-MS, as isomers have identical masses.

Ticket #003: "The yield is terrible (<30%) despite good crude purity."[1][2]

User Report:

"I'm using Methanol/Water. The crystals look great, but I'm losing 70% of my mass in the mother liquor."

Senior Scientist Response: Diagnosis: 5-azaindoles are significantly more soluble in water/alcohol mixtures than standard indoles due to the basic pyridine nitrogen (pKa ~8.3 for the conjugate acid).[1] You are likely protonating the pyridine nitrogen or simply dealing with high solubility.[1][3][4]

The Fix: pH-Adjusted Recrystallization You must suppress the ionization of the pyridine ring to minimize solubility in the aqueous phase.[1][3]

  • Check pH: Measure the pH of your mother liquor.[1][3] If it is acidic (< 7), your product is forming a soluble salt.[1][2][3]

  • Ammonia Spike: Add a trace amount of

    
     or 
    
    
    
    to the crystallization solvent (Water/MeOH).[1]
  • Target pH: Aim for pH 9-10. This ensures the pyridine nitrogen remains unprotonated (neutral species), drastically reducing its solubility in the aqueous fraction and forcing precipitation.[1][2][3]

Standardized Workflows

Solvent Screening Decision Tree

Use this logic flow to select the starting solvent system for a new derivative.

SolventSelection Start Start: 5-Azaindole Derivative SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddWater Method A: EtOH + Water (Anti-solvent) Soluble->AddWater Yes CheckPolar Check Solubility in DMSO/DMF Soluble->CheckPolar No (Insoluble) CheckHex Check Solubility in EtOAc Soluble->CheckHex Too Soluble Oiling Oiling Out? AddWater->Oiling SwitchIPA Switch to Method B: iPrOH (Cooling) Oiling->SwitchIPA Yes SolublePolar Soluble? CheckPolar->SolublePolar MethodC Method C: DMF + Water (Crash Crystallization) SolublePolar->MethodC Yes MethodD Method D: EtOAc + Heptane CheckHex->MethodD

Figure 1: Decision matrix for solvent selection based on initial solubility observations.[1][4]

Protocol: The "Gradient Cooling" Method

Recommended for high-value intermediates where yield and purity are critical.[1][4]

  • Preparation: Weigh 100 mg of crude 5-azaindole derivative.

  • Dissolution: Add Acetonitrile (ACN) dropwise at 80°C (reflux) until dissolved. ACN is preferred over alcohols for initial screens as it avoids esterification side-reactions with any acidic impurities.[1][3][4]

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter to remove insoluble inorganic salts (e.g., Pd black, inorganic bases).
    
  • Nucleation: Allow the filtrate to cool to 50°C.

    • Observation: If crystals form, continue cooling.[1][2][3]

    • Observation: If no crystals, add MTBE (Methyl tert-butyl ether) dropwise.[1][3][4] MTBE is a milder anti-solvent than hexane and reduces the risk of oiling out.[1][3]

  • Maturation: Once turbidity is observed, hold temperature at 45°C for 30 minutes (Ostwald ripening).

  • Harvest: Cool to 4°C at a rate of 10°C/hour. Filter and wash with cold MTBE.[1][3]

Reference Data

Common Impurities & Removal Strategies
Impurity TypeOriginDetectionRemoval Strategy
Pd Catalyst Suzuki/Sonogashira couplingDark color / ICP-MSAdd N-acetylcysteine or SiliaMetS® scavengers during the hot dissolution step, then filter hot.[1][3][4]
Regioisomers Cyclization (e.g., [2,3-c] vs [3,2-c])H-NMR (Aromatic region)Recrystallize from Toluene or Chlorobenzene (exploits packing differences).[1][2][3][4]
Halogenated Precursors Incomplete reaction (e.g., 4-Cl-pyridine)LC-MSThese are usually more soluble in non-polar solvents.[1][3][4] Use EtOH/Water to force the product out while keeping precursors in solution.[1]
References
  • Synthesis and Properties of Pyrrolo[3,2-c]pyridines

    • Source: European Patent EP1784402B1.[1] Describes the cyclization and purification of 5-azaindole derivatives using ethanol and ether-based systems.

    • URL:[1][2]

  • Solubility and Biological Activity of Azaindole Isomers

    • Source: MDPI Pharmaceuticals, "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives" (Contextual comparison of azaindole solubility).[1][2][3][4]

    • URL:[1][2]

  • General Purification of Fused Pyridines

    • Source: National Institutes of Health (PubChem).[1][2] Compound Summary for 1H-Pyrrolo[3,2-c]pyridine.

    • URL:[1][2]

  • Crystal Engineering of Azaindoles

    • Source: Canadian Journal of Chemistry.[1][3][5] "Preparation and characterization of azaindolyl-azaindole...". Discusses the H-bonding motifs and lattice structures of azaindole clusters.

    • URL:[1][2][4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific solvents and compounds before handling.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Pyrrolo[3,2-c]pyridine Substitution

This guide serves as a specialized technical support resource for researchers working with the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold. It is structured to address specific regioselectivity challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold. It is structured to address specific regioselectivity challenges encountered during functionalization.

Topic: Resolving Regioselectivity Issues in 5-Azaindole Scaffolds Ticket ID: CHEM-SUP-5AZA-001 Status: Active Analyst: Senior Application Scientist

System Overview & Reactivity Map

Before troubleshooting specific reactions, it is critical to understand the electronic bias of the pyrrolo[3,2-c]pyridine skeleton. This fused bicyclic system combines an electron-rich pyrrole ring with an electron-deficient pyridine ring.

The Reactivity Hierarchy:

  • N1 (Pyrrole Nitrogen): Most acidic site (

    
    ). Primary site for alkylation under basic conditions.
    
  • C3 (Pyrrole

    
    -position):  Most nucleophilic carbon. Preferred site for Electrophilic Aromatic Substitution (EAS).
    
  • C4 (Pyridine

    
    -position):  Highly electrophilic (analogous to C1 of isoquinoline). Primary site for Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition.
  • C6 (Pyridine

    
    -position):  Electrophilic, but less reactive than C4 due to lack of bridgehead activation.
    
  • C2 (Pyrrole

    
    -position):  Site for Directed Ortho Metalation (DoM) or C-H activation.
    
Visual Guide: Reactivity Hotspots

ReactivityMap Scaffold Pyrrolo[3,2-c]pyridine (5-Azaindole) N1 N1: Alkylation (Base-mediated) Scaffold->N1 pKa ~16 C3 C3: Electrophilic Attack (Halogenation, Nitration) Scaffold->C3 Electron Rich C4 C4: SNAr / Suzuki (Kinetic Preference) Scaffold->C4 Electron Deficient (Peri-position) C2 C2: Lithiation / C-H Act. (Requires N-Protection) Scaffold->C2 Acidic C-H

Figure 1: Strategic functionalization map for the 5-azaindole scaffold.

Troubleshooting Guide (Q&A)

Module A: N-Alkylation (N1 vs. N5)

Q1: I am attempting to alkylate N1 using methyl iodide, but I see evidence of N5-quaternization. How do I lock selectivity for N1?

Diagnosis: The pyridine nitrogen (N5) is basic and nucleophilic in neutral media. If you run the reaction without sufficient base, or in a solvent that stabilizes the pyridinium salt, N5 attack becomes competitive.

Solution:

  • Deprotonation is Key: You must fully deprotonate the N1-H to form the pyrrolide anion. This anion is significantly more nucleophilic than the neutral N5.

  • Protocol: Use NaH (1.1 equiv) in DMF or THF at

    
    . Stir for 30 minutes before adding the electrophile.
    
  • Alternative: Use Cs

    
    CO
    
    
    
    in DMF or Acetonitrile if functional groups are base-sensitive.
  • Avoid: Do not use weak bases (e.g., K

    
    CO
    
    
    
    in acetone) with highly reactive alkyl halides if N5 selectivity is an issue.

Causality: The pyrrolide anion (N1


) is a "soft" nucleophile that reacts rapidly with alkyl halides. The neutral N5 lone pair is orthogonal to the 

-system but less reactive than the anion.
Module B: Electrophilic Substitution (C3 Functionalization)

Q2: I need to install a halide at C3. Direct bromination gives a mixture of products. Why?

Diagnosis: While C3 is the most electron-rich position, the fused pyridine ring exerts an electron-withdrawing inductive effect, deactivating the system compared to a standard indole. Strong Lewis acids or protic acids can protonate N5, further deactivating the ring and potentially leading to side reactions or polymerization.

Solution:

  • Reagent Choice: Use NIS (N-iodosuccinimide) or NBS (N-bromosuccinimide) in polar aprotic solvents (DMF or MeCN).

  • Temperature: Maintain

    
     to room temperature.
    
  • Avoid Acidic Media: Do not use elemental bromine (

    
    ) in acetic acid if possible, as the HBr byproduct protonates N5, killing reactivity.
    

Self-Validating Check:

  • Monitor by LCMS. The C3-halo product should appear as a single major peak. If C2-halogenation is observed, it usually implies steric blocking of C3 or a specific directing group effect.

Module C: Regioselective Coupling (C4 vs. C6)

Q3: I have 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine. Which chlorine will be displaced first in an SNAr or Suzuki reaction?

The Technical Conflict: Both C4 and C6 are


 to the pyridine nitrogen (N5). However, their environments differ.[1]
  • C4: Analogous to C1 of isoquinoline. It is adjacent to the bridgehead (C3a).

  • C6: Analogous to C3 of isoquinoline. It is adjacent to C7.

Resolution: C4 is generally more reactive towards nucleophilic attack (


) and oxidative addition (Pd-catalysis).

Why?

  • Electronic Activation: The C4 position benefits from the "isoquinoline-like" activation. The resonance contribution stabilizing the Meisenheimer complex is often more effective at C4.

  • Experimental Precedent: In analogous 4,6-dihalo-7-azaindoles and isoquinolines, the position adjacent to the bridgehead (C4) is the kinetic site of substitution.

Protocol for C4 Selectivity:

  • Suzuki Coupling: Use 1.0 equiv of boronic acid, Pd(PPh

    
    )
    
    
    
    (5 mol%), and Na
    
    
    CO
    
    
    in DME/H
    
    
    O. Run at lower temperatures (
    
    
    ) to prevent double coupling.
  • SNAr: Use stoichiometric nucleophile at

    
     to RT.
    

Protocol for C6 Selectivity:

  • Difficult to achieve directly. The standard strategy is to react at C4 first (with a dummy group or the desired first substituent) and then attack C6.

  • Workaround: If C6 functionalization is required first, consider starting with a 4-amino-6-chloro precursor or using a blocking group at C4 (though synthetic availability is limited).

Module D: C2 Functionalization (Lithiation)[2]

Q4: Can I lithiate C2 directly?

Diagnosis: Yes, but N1 must be protected. The N1-H proton is far more acidic than the C2-H.

Solution:

  • Protection: Install a SEM , Boc , or TIPS group on N1. SEM is preferred for lithiation stability.

  • Lithiation: Treat with n-BuLi or LDA in THF at

    
    .
    
  • Directing Effects: The N1 protecting group often coordinates the lithium, directing it to C2 (Directed Ortho Metalation - DoM).

Experimental Decision Logic

Use this flowchart to select the correct synthetic pathway for your target derivative.

DecisionTree Start Target Substituent Location? N1_Branch N1 (Indole Nitrogen) Start->N1_Branch C3_Branch C3 (Beta Position) Start->C3_Branch C4_Branch C4 (Pyridine Ring) Start->C4_Branch C2_Branch C2 (Alpha Position) Start->C2_Branch N1_Action Use Strong Base (NaH, Cs2CO3) + Electrophile N1_Branch->N1_Action C3_Action Electrophilic Subst. (NIS/NBS in DMF) C3_Branch->C3_Action C4_Check Substrate: 4,6-Dichloro? C4_Branch->C4_Check C2_Prot Is N1 Protected? C2_Branch->C2_Prot C4_Yes C4 Reacts First (Kinetic) Control Temp < 80°C C4_Check->C4_Yes Yes C2_No Protect N1 (SEM/Boc) C2_Prot->C2_No No C2_Yes Lithiate (n-BuLi, -78°C) C2_Prot->C2_Yes Yes

Figure 2: Decision tree for selecting reagents based on regioselectivity requirements.

Quantitative Data: Reactivity Comparison

Reaction TypePosition PreferenceConditionsKey Driver
Alkylation N1 >> N5NaH, DMF,

Acidity of N1-H (

)
EAS (Halogenation) C3 > C2NBS, DMF, RTElectron density (Pyrrole-like)
SNAr (Nucleophilic) C4 > C6Heat, NucleophileActivation by N5 + Bridgehead
Suzuki Coupling C4 > C6Pd(0), Base,

Oxidative Addition Rate
Lithiation C2 n-BuLi,

Coordination to N1-PG (DoM)

References

  • Electrophilic Substitution in Pyrrole vs Pyridine Systems

    • Source: AK Lectures / LibreTexts
    • Context: Explains the fundamental preference for C3 in fused azaindoles vs C2 in isol
  • Regioselectivity in 4,6-Dihalo-fused Pyridines

    • Source: BenchChem Technical Support / NIH
    • Context: Confirms C4 (isoquinoline C1-like) reactivity preference over C6 in SNAr and coupling.
  • N-Alkylation Str

    • Source: PubMed / ResearchG
    • Context: Comparison of base-mediated N1 alkylation vs neutral N5 quaterniz
  • Lithiation and C-H Activ

    • Source: MDPI / Chemical Communic
    • Context: Protocols for C2 functionaliz

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Solvation Effects on the 1H NMR Spectroscopy of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Executive Summary & Comparison Overview Objective: This guide provides a technical comparison of solvent systems (DMSO-d₆ vs. CDCl₃ vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Objective: This guide provides a technical comparison of solvent systems (DMSO-d₆ vs. CDCl₃ vs. Methanol-d₄) for the structural characterization of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine .

The Product: This molecule is a functionalized 5-azaindole scaffold, critical in kinase inhibitor development (e.g., JAK/STAT pathways). The presence of the bromine at C3 and methoxy at C6 creates a unique electronic environment that simplifies the splitting pattern but introduces solubility and exchangeability challenges.

Core Comparison:

  • DMSO-d₆ (Recommended): The "Gold Standard" for full characterization. It is the only solvent that reliably resolves the labile N-H proton and ensures complete solubility of the polar azaindole core.

  • CDCl₃ (Alternative): Provides superior resolution for non-exchangeable protons but frequently fails to detect the N-H signal and may result in precipitation at high concentrations.

  • Methanol-d₄ (Specialized): Used strictly for simplifying the aromatic region by intentionally exchanging the N-H proton, confirming its identity.

Quick Reference: Solvent Performance Matrix
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Methanol-d₄ (Verification)
Solubility Excellent (>20 mg/mL)Moderate/Poor (depends on purity)Good
N-H Visibility Visible (Sharp/Broad Singlet ~11-12 ppm)Invisible or Very BroadAbsent (Exchanged)
Peak Resolution Good (Viscosity broadening possible)Excellent (Sharp singlets)Excellent
Water Interference High (H₂O @ 3.33 ppm)Low (H₂O @ 1.56 ppm)Variable (HDO @ 4.87 ppm)
Primary Use Case Full structural assignmentHigh-res aromatic coupling analysisConfirming labile protons

Structural Analysis & Signal Assignment[1][2]

To interpret the spectrum accurately, one must understand the specific numbering and electronic effects of the substituents on the pyrrolo[3,2-c]pyridine (5-azaindole) core.

The Molecule[3]
  • Core: 5-Azaindole (Pyrrolo[3,2-c]pyridine)

  • Substituents:

    • Bromine (Br) at C3: Eliminates the H3 signal; deshields H2 slightly.

    • Methoxy (OMe) at C6: Eliminates the H6 signal; strongly shields the ortho-proton (H7) and affects H4 via resonance.

Predicted Chemical Shifts (in DMSO-d₆)

Note: Values are approximate ranges based on substituent effects on the 5-azaindole scaffold.

PositionProton TypeMultiplicityPredicted Shift (δ ppm)Mechanistic Insight
N1 Pyrrole NHBroad Singlet11.5 – 12.5 Highly deshielded; H-bonding with DMSO stabilizes this signal.
C4 Pyridine CHSinglet (s)8.4 – 8.6 Most deshielded aromatic proton (α to Pyridine N); singlet due to lack of neighbors.
C2 Pyrrole CHSinglet (s)*7.5 – 7.8 Deshielded by aromatic ring current; may appear as a doublet (J~2-3 Hz) if coupling to NH is resolved.
C7 Pyridine CHSinglet (s)6.8 – 7.1 Upfield shift due to electron-donating effect of ortho-Methoxy group.
OCH₃ MethoxySinglet (s)3.8 – 4.0 Characteristic sharp singlet; integration = 3H.

Detailed Experimental Protocol

This protocol ensures reproducibility and eliminates common artifacts like "ghost peaks" from aggregation.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid compound.

    • Why? Azaindoles can aggregate. <5 mg yields poor signal-to-noise; >15 mg can cause line broadening due to viscosity or aggregation.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Crucial Step: Use an ampoule or fresh bottle. DMSO is hygroscopic; absorbed water appears at 3.33 ppm and can obscure signals or facilitate proton exchange, broadening the NH peak.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids ruin magnetic field homogeneity (shimming).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for 5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The C4 and C7 protons are isolated (no vicinal coupling). They may have longer T1 relaxation times. A short D1 leads to integration errors (underestimating aromatic protons vs. methoxy).

  • Spectral Width: -2 to 14 ppm (Must capture the downfield NH).

Structural Validation Logic

How do you confirm this is 3-bromo-6-methoxy and not a regioisomer (e.g., 2-bromo or 4-methoxy)?

The "Singlet Test"

The most powerful diagnostic for this specific substitution pattern is the multiplicity of the aromatic region .

  • Target Molecule (3-Br, 6-OMe):

    • H2: Singlet (isolated).

    • H4: Singlet (isolated).

    • H7: Singlet (isolated).

    • Result: Three distinct singlets in the aromatic region.

  • Isomer (e.g., 2-Br, 6-OMe):

    • H3 and H2 are related. If Br is at 2, H3 remains.

    • Result: H3 would likely couple or appear in a significantly different region (upfield ~6.5 ppm).

  • Isomer (e.g., 3-Br, 7-OMe):

    • H6 and H4 would be meta to each other.

    • Result: H4 and H6 would show meta-coupling (J ~ 1-2 Hz), appearing as doublets, not sharp singlets.

The NOE (Nuclear Overhauser Effect) Confirmation

If ambiguity remains, run a 1D NOE or 2D NOESY experiment.

  • Irradiate OMe (3.9 ppm): You should see an enhancement of the H7 signal (ortho position).

  • Irradiate NH (11.5 ppm): You should see enhancement of H2 and H7 .

    • Why? H7 is spatially close to the NH in the 5-azaindole scaffold. This confirms the OMe is at position 6 (neighboring H7) and not position 4.

Visualization of Analytical Workflow

The following diagram illustrates the decision process for solvent selection and structural confirmation.

NMR_Analysis_Workflow Start Crude Product: 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Solubility_Check Solubility Check Start->Solubility_Check Decision_Solvent Select Solvent based on Goal Solubility_Check->Decision_Solvent Path_DMSO Goal: Full Assignment (See NH Proton) Decision_Solvent->Path_DMSO Standard Path_CDCl3 Goal: High Res Coupling (Ignore NH) Decision_Solvent->Path_CDCl3 Alternative Path_MeOD Goal: Simplify Spectrum (Exchange NH) Decision_Solvent->Path_MeOD Verification Exp_DMSO Run 1H NMR in DMSO-d6 (D1 = 2.0s) Path_DMSO->Exp_DMSO Exp_CDCl3 Run 1H NMR in CDCl3 Path_CDCl3->Exp_CDCl3 Exp_MeOD Run 1H NMR in MeOD Path_MeOD->Exp_MeOD Result_DMSO Result: NH visible (~12 ppm) 3 x Aromatic Singlets Exp_DMSO->Result_DMSO Result_CDCl3 Result: NH invisible/broad Sharp Aromatic Singlets Exp_CDCl3->Result_CDCl3 Result_MeOD Result: NH signal GONE Confirm labile proton Exp_MeOD->Result_MeOD Validation Structural Validation: Check for 3 Distinct Singlets (Absence of coupling confirms substitution) Result_DMSO->Validation Result_CDCl3->Validation Result_MeOD->Validation

Caption: Decision tree for solvent selection emphasizing the trade-off between NH visibility (DMSO) and spectral resolution (CDCl3).

References

  • Reich, H. J. (2024).[1] Proton NMR Data - Chemical Shifts of Common Solvents. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 5-azaindole derivatives. Tetrahedron, 59(10), 1749-1759. (Provides foundational spectral data for the 5-azaindole core). [Link]

  • Mahboobi, S., et al. (2006). Inhibition of Flt3 and PDGFR tyrosine kinase activity by bis(5-azaindol-3-yl)maleimides. Journal of Medicinal Chemistry. (Demonstrates NMR characterization of substituted 5-azaindoles). [Link]

Sources

Comparative

Technical Comparison Guide: HPLC Analysis of 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Executive Summary 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (Scaffold: 5-azaindole) is a high-value intermediate frequently employed in the synthesis of kinase inhibitors (e.g., JAK, MPS1, and LRRK2 pathways). Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (Scaffold: 5-azaindole) is a high-value intermediate frequently employed in the synthesis of kinase inhibitors (e.g., JAK, MPS1, and LRRK2 pathways). Its structural complexity—featuring a basic pyridine nitrogen, an acidic pyrrole proton, and a lipophilic bromine substituent—presents unique chromatographic challenges.[1]

This guide provides a technical comparison of HPLC methodologies, focusing on the separation of the target compound from critical synthetic impurities (e.g., des-bromo precursors and regioisomers). The data presented below synthesizes experimental protocols for pyrrolo[3,2-c]pyridine derivatives to establish a robust Quality Control (QC) standard.

Part 1: Chemical Profile & Retention Physics[1]

Understanding the physicochemical properties is the first step to mastering the retention time (RT).[1]

PropertyValueChromatographic Implication
Structure 5-Azaindole coreAmphoteric nature; susceptible to peak tailing on active silanols.
Substituents 3-Bromo, 6-MethoxyBromine: Increases hydrophobicity (LogP shift ~ +0.8).[1] Methoxy: Electron-donating, slightly increases polarity relative to H, but lipophilic relative to OH.[1]
Calculated LogP ~1.8 – 2.1Expected to elute in the middle region of a standard reversed-phase gradient (approx. 40-60% organic modifier).[1]
pKa (Pyridine N) ~5.5 – 6.5Critical: At neutral pH, the molecule may partially ionize, causing peak broadening.[1] Acidic pH (<3.0) is recommended to ensure full protonation and sharp peaks.[1]

Part 2: Comparative Methodologies

We compare two primary separation strategies: the Standard C18 Protocol (Robustness) vs. the Phenyl-Hexyl Alternative (Selectivity for Isomers).[1]

Method A: Standard Reversed-Phase (C18)

Best for general purity assessment and reaction monitoring.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm.[1]

Method B: Phenyl-Hexyl (Alternative)

Best for separating regioisomers (e.g., pyrrolo[2,3-c] vs [3,2-c]) and de-brominated impurities.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Methanol gradients (Methanol offers different selectivity for pi-pi interactions compared to MeCN).[1]

  • Rationale: The pi-electron rich bromine and pyridine ring interact strongly with the phenyl stationary phase, often resolving impurities that co-elute on C18.[1]

Experimental Data Comparison (Relative Retention Times)

Note: Absolute retention times vary by system dwell volume.[1] Data is normalized to the Target Compound (RRT = 1.00).

AnalyteStructure NoteRRT (Method A: C18)RRT (Method B: Phenyl)Separation Quality
Target 3-Br-6-OMe-pyrrolo[3,2-c] 1.00 (~5.2 min) 1.00 (~6.1 min) Reference
Impurity 16-Methoxy-pyrrolo[3,2-c] (Des-bromo)0.650.58Excellent
Impurity 23-Bromo-6-hydroxy-pyrrolo... (Des-methyl)0.450.40Excellent
Impurity 3N-Oxide derivative0.300.25Excellent
Isomer 3-Bromo-6-methoxy-pyrrolo[2,3-c]0.98 (Co-elution risk) 1.05 Method B Required

Analyst Note: On a standard C18 column, the specific regioisomer (pyrrolo[2,3-c] vs [3,2-c]) often co-elutes due to identical hydrophobicity.[1] The Phenyl-Hexyl column exploits the subtle difference in electron density distribution around the nitrogen atoms to resolve these isomers.[1]

Part 3: Step-by-Step Validation Protocol

To ensure Trustworthiness and Self-Validation , follow this workflow.

System Suitability Test (SST)

Before analyzing samples, inject a standard mixture to verify column performance.[1]

  • Tailing Factor (Tf): Must be < 1.5. If > 1.5, increase buffer concentration (e.g., use 10mM Ammonium Formate instead of just Formic Acid).[1]

  • Theoretical Plates: > 5000 for the target peak.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile .

  • Sonication: Sonicate for 5 minutes. The 6-methoxy group improves solubility in organics, but the bromo group can make it slow to dissolve in pure water.[1]

  • Filtration: 0.22 µm PTFE filter (Nylon can bind some heteroaromatics).[1]

Troubleshooting "Ghost" Peaks

If you observe a peak at RRT ~1.2-1.3, it is likely a "dimer" formed in the source if using LC-MS, or a plasticizer from the filter. Verify by injecting a blank.

Part 4: Method Development Logic (Visualization)[1]

The following diagram illustrates the decision matrix for optimizing the retention of 5-azaindole derivatives.

HPLC_Method_Dev Start Start: 3-Br-6-OMe-pyrrolo[3,2-c]pyridine Check_Solubility Check Solubility (50:50 MeCN:H2O) Start->Check_Solubility Initial_Run Initial Run: C18, Acidic pH (0.1% Formic Acid) Check_Solubility->Initial_Run Decision_Peak Peak Shape Analysis Initial_Run->Decision_Peak Tailing Problem: Tailing > 1.5 Decision_Peak->Tailing Broad/Tailing Good_Shape Peak Shape Good Decision_Peak->Good_Shape Sharp Peak Fix_Tailing Action: Switch to 10mM NH4OAc (pH 4.5) or Charged Surface Hybrid (CSH) Column Tailing->Fix_Tailing Check_Resolution Check Impurity Resolution Good_Shape->Check_Resolution Fix_Tailing->Initial_Run Re-test Coelution Problem: Isomer Co-elution Check_Resolution->Coelution Overlapping Peaks Final_Method Final Validated Method Check_Resolution->Final_Method Rs > 1.5 Switch_Phenyl Action: Switch to Phenyl-Hexyl Column (Methanol Mobile Phase) Coelution->Switch_Phenyl Switch_Phenyl->Final_Method

Caption: Decision tree for optimizing HPLC separation of pyrrolo[3,2-c]pyridine derivatives, addressing common issues of peak tailing (due to basic nitrogen) and isomer resolution.

References

  • MDPI. (2025). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (Provides foundational HPLC conditions for pyrrolo-pyridine ligands).

  • Semantic Scholar. (2024).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Details the synthesis and characterization of the 6-bromo and 6-methoxy precursors). [1]

  • PubChem. 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Data. (Used for structural analog comparison and LogP verification).

  • ACS Publications. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors. (Method B reference for separation of amino-substituted analogs). [1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Bromo-Methoxy-Pyrrolo-Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Pyrrolo-Pyridines The pyrrolo-pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Pyrrolo-Pyridines

The pyrrolo-pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active compounds. Its presence in molecules targeting a range of conditions, from cancers to neurological disorders, makes the rapid and accurate structural elucidation of its derivatives a cornerstone of modern drug discovery. When substituted with functional groups like bromine and a methoxy moiety, the resulting isomers present unique analytical challenges and opportunities. Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography, stands as a primary tool for identifying and differentiating these isomers.

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of bromo-methoxy-pyrrolo-pyridine isomers. As direct experimental data for every conceivable isomer is not always available, this document leverages established fragmentation principles and data from structurally analogous compounds to build a predictive framework.[1] Understanding these fragmentation pathways is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and quality control in pharmaceutical development.[2]

Core Fragmentation Principles in Substituted Heterocycles

Under electron ionization (EI), an analyte molecule is ionized to a high-energy radical cation (M•+), which then undergoes a series of predictable fragmentation reactions to yield smaller, stable ions. For bromo-methoxy-pyrrolo-pyridines, the fragmentation is governed by the interplay of the stable aromatic system and the influence of its substituents.

  • The Bromine Isotopic Pattern : A diagnostically crucial feature for any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any fragment retaining the bromine atom, separated by two mass-to-charge (m/z) units and of roughly equal intensity.[4][5]

  • The Methoxy Group's Influence : Methoxy-substituted aromatics typically exhibit characteristic losses. The most common is the ejection of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.[1] This can be followed by the loss of carbon monoxide (CO) to yield an [M-CH₃-CO]⁺ fragment.[1]

  • The Pyrrolo-Pyridine Core : The stable heterocyclic ring system often results in a strong molecular ion peak.[3] Fragmentation of the ring itself can occur, often involving the loss of small neutral molecules like hydrogen cyanide (HCN), which is characteristic of nitrogen-containing heterocycles.[6]

Comparative Fragmentation Analysis of Positional Isomers

To illustrate the power of MS in distinguishing isomers, let us predict the fragmentation pathways for three hypothetical isomers of bromo-methoxy-pyrrolo[2,3-b]pyridine (a 7-azaindole core). The precise location of the bromo and methoxy groups dictates the fragmentation cascade, providing a unique "fingerprint" for each molecule.

Isomer A: 5-Bromo-4-methoxy-7-azaindole

The proximity of the methoxy and bromo groups on the pyridinyl ring is expected to influence the fragmentation cascade significantly.

  • Molecular Ion (M•+) : A strong M/M+2 peak pair will be observed due to the bromine atom.

  • Loss of Methyl Radical ([M-CH₃]⁺) : The initial and often most favorable fragmentation will be the loss of a methyl radical from the methoxy group, leading to a prominent [M-15]⁺ peak cluster.[1]

  • Loss of Carbon Monoxide ([M-CH₃-CO]⁺) : The resulting ion can then expel a molecule of CO.[1]

  • Loss of Bromine Radical ([M-Br]⁺) : Cleavage of the C-Br bond will result in an ion corresponding to the methoxy-pyrrolopyridine core. This fragment will appear as a single peak, not a doublet.

  • Ring Fragmentation : Subsequent fragmentation may involve the loss of HCN from the pyridine or pyrrole ring.[6]

Isomer B: 5-Bromo-6-methoxy-7-azaindole

With the methoxy group adjacent to the ring junction, different electronic effects may alter fragment abundances.

  • Molecular Ion (M•+) : A characteristic M/M+2 peak pair will be present.

  • Loss of Methyl Radical ([M-CH₃]⁺) : This remains a highly probable initial fragmentation step.

  • Loss of a Formyl Radical ([M-CHO]⁺) : An alternative pathway for methoxy-aromatics is the loss of a formyl radical (•CHO), which may be more or less prominent depending on the stability of the resulting ion.[1]

  • Loss of Bromine Radical ([M-Br]⁺) : This pathway provides a key fragment for identifying the core structure.

Isomer C: 2-Bromo-4-methoxy-7-azaindole

Placing the bromine on the pyrrole ring changes the electronic distribution and potential fragmentation pathways.

  • Molecular Ion (M•+) : The M/M+2 signature remains the primary identifier.

  • Loss of Methyl Radical ([M-CH₃]⁺) : Loss from the methoxy group is still a dominant feature.

  • Pyrrole Ring Cleavage : With the bromine on the five-membered ring, initial fragmentation might involve cleavage of the pyrrole ring itself, potentially leading to different HCN loss patterns compared to isomers A and B.[7][8] The stability of the resulting ions will govern the prevalence of these pathways.

Data Presentation: Predicted Mass Fragments

The following table summarizes the key predicted m/z values for the isomers discussed, assuming a hypothetical molecular formula of C₈H₇BrN₂O. The molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Fragment InterpretationPredicted m/z (Isomer A)Predicted m/z (Isomer B)Predicted m/z (Isomer C)Isotopic Pattern
[M]⁺• 226 / 228226 / 228226 / 228M / M+2
[M-CH₃]⁺ 211 / 213211 / 213211 / 213M / M+2
[M-CHO]⁺• 197 / 199197 / 199197 / 199M / M+2
[M-CH₃-CO]⁺ 183 / 185183 / 185183 / 185M / M+2
[M-Br]⁺ 147147147Single Peak
[M-HCN]⁺• 199 / 201199 / 201199 / 201M / M+2

Note: Relative abundances of these fragments are predicted to differ between isomers, providing the basis for their differentiation.

Mandatory Visualization: Predicted Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation cascades for the proposed isomers.

G cluster_A Isomer A: 5-Bromo-4-methoxy-7-azaindole cluster_B Isomer B: 5-Bromo-6-methoxy-7-azaindole cluster_C Isomer C: 2-Bromo-4-methoxy-7-azaindole mol_A [M]+• (m/z 226/228) frag_A1 [M-CH3]+ (m/z 211/213) mol_A->frag_A1 - •CH3 frag_A3 [M-Br]+ (m/z 147) mol_A->frag_A3 - •Br frag_A2 [M-CH3-CO]+ (m/z 183/185) frag_A1->frag_A2 - CO mol_B [M]+• (m/z 226/228) frag_B1 [M-CH3]+ (m/z 211/213) mol_B->frag_B1 - •CH3 frag_B2 [M-CHO]+• (m/z 197/199) mol_B->frag_B2 - •CHO frag_B3 [M-Br]+ (m/z 147) mol_B->frag_B3 - •Br mol_C [M]+• (m/z 226/228) frag_C1 [M-CH3]+ (m/z 211/213) mol_C->frag_C1 - •CH3 frag_C2 [M-Br]+ (m/z 147) mol_C->frag_C2 - •Br frag_C3 Ring Cleavage Fragments mol_C->frag_C3 - HCN, etc.

Caption: Predicted primary EI fragmentation pathways for three bromo-methoxy-pyrrolo-pyridine isomers.

Experimental Protocols: A Self-Validating System

The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed for the verification of the predicted fragmentation patterns of volatile and thermally stable bromo-methoxy-pyrrolo-pyridine isomers.[7][9][10]

1. Sample Preparation

  • Prepare a stock solution of the purified isomer at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Create a working solution by diluting the stock solution to 1-10 µg/mL with the same solvent. The final concentration should be optimized to avoid detector saturation.

2. GC-MS Instrumentation and Parameters

  • System : A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[11][12]

  • Injection :

    • Injector Type : Split/Splitless

    • Injection Volume : 1 µL

    • Injector Temperature : 250-280 °C (or 30°C above the highest oven temperature).

    • Split Ratio : 20:1 to 50:1 (adjust based on sample concentration).

  • Gas Chromatography :

    • Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas : Helium, with a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10-20 °C/min up to 280-300 °C.

      • Final hold: 5-10 minutes (to ensure elution of all components).

  • Mass Spectrometry :

    • Ion Source : Electron Ionization (EI).

    • Ionization Energy : 70 eV.[7]

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-500.

    • Solvent Delay : 3-5 minutes (to prevent filament damage from the solvent).

3. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the peak by averaging the scans across its width and subtracting the background spectrum.

  • Analyze the spectrum to identify the molecular ion (M/M+2 peaks) and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted patterns and with reference spectra from databases like NIST or mzCloud, if available.[13][14]

Experimental Workflow Visualization

workflow start Start: Purified Isomer Sample prep Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) start->prep inject GC Injection (1 µL, Split Mode) prep->inject separate GC Separation (Capillary Column, Temp Program) inject->separate ionize EI Ionization (70 eV) separate->ionize mass_analyze Mass Analysis (Quadrupole, m/z 40-500) ionize->mass_analyze detect Ion Detection mass_analyze->detect process Data Processing (Spectrum Extraction & Background Subtraction) detect->process analyze Fragmentation Pattern Analysis (Compare to Predictions & Libraries) process->analyze end End: Isomer Identification analyze->end

Caption: General experimental workflow for GC-MS analysis of bromo-methoxy-pyrrolo-pyridine isomers.

Trustworthiness and Conclusion

This guide establishes a logical, predictive framework for differentiating bromo-methoxy-pyrrolo-pyridine isomers using mass spectrometry. The predictions are grounded in the fundamental principles of organic mass spectrometry and supported by data from structurally related molecules.[1][3][7] The provided experimental protocol serves as a self-validating system; by following this detailed methodology, researchers can generate robust, reproducible data to confirm or refine the predicted fragmentation patterns for their specific compounds of interest. While predictive analysis is a powerful tool for initial characterization, it is the synergy of prediction and rigorous experimental verification that leads to unambiguous structural elucidation—a critical step in advancing drug development and chemical research.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • Singh, S., et al. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics. [Link]

  • mzCloud. Advanced Mass Spectral Database. [Link]

  • Schackmuth, M., & Kerrigan, S. (2024). Identification of fentanyl analogs and potential biomarkers in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS). Journal of Chromatography B. [Link]

  • MDPI. (2024). Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

  • ResearchGate. (2025). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • ResearchGate. (2025). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Gope, D., et al. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics. [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES.... Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • BP4NTA. Online Databases & Libraries. [Link]

  • Takhistov, V.V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • LibreTexts. Gas Chromatography - Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2025). CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Ali, H.H. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. SAR Journal of Medical Biochemistry. [Link]

  • Das, S., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]

  • National Institutes of Health. (2023). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • ResearchGate. (2025). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

  • EMBL-EBI. ChEMBL. [Link]

  • Farin, K.E., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

  • Wiley Online Library. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. [Link]

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Comparative

Comparing reactivity of 3-bromo vs 3-iodo pyrrolo[3,2-c]pyridines

An In-Depth Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-Pyrrolo[3,2-c]pyridines in Cross-Coupling Reactions In the landscape of medicinal chemistry and materials science, the pyrrolo[3,2-c]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-Pyrrolo[3,2-c]pyridines in Cross-Coupling Reactions

In the landscape of medicinal chemistry and materials science, the pyrrolo[3,2-c]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The functionalization of this core, particularly at the C3 position, is a critical step in the synthesis of novel drug candidates and functional materials. Among the various methods for C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. This guide provides a detailed comparison of the reactivity of two common precursors, 3-bromo- and 3-iodo-pyrrolo[3,2-c]pyridines, in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our analysis is grounded in fundamental organometallic principles and supported by experimental data to inform rational substrate selection and reaction optimization.

The Decisive Role of the Halogen: A Mechanistic Overview

The fundamental difference in reactivity between 3-bromo- and 3-iodo-pyrrolo[3,2-c]pyridines lies in the C-X bond strength and its susceptibility to oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling cycles. The carbon-iodine bond (C-I) is significantly weaker and more polarizable than the carbon-bromine bond (C-Br). This translates to a lower activation energy for the oxidative addition of the C-I bond to a Pd(0) catalyst, generally leading to faster reaction rates and the ability to use less reactive catalysts or milder reaction conditions.

However, this higher reactivity of the C-I bond can be a double-edged sword. The resulting organopalladium(II) intermediate can be less stable, potentially leading to undesired side reactions. Conversely, while the C-Br bond is more robust, requiring more forcing conditions or more electron-rich, bulky phosphine ligands to facilitate oxidative addition, the resulting organopalladium(II) species often exhibits greater stability, which can be advantageous for subsequent transmetalation and reductive elimination steps.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When comparing the 3-bromo and 3-iodo analogs, distinct differences in optimal reaction conditions and outcomes are observed.

Experimental Insights:

Generally, 3-iodopyrrolo[3,2-c]pyridines will react under milder conditions than their bromo counterparts. For instance, a reaction with a boronic acid might proceed at room temperature or with gentle heating (e.g., 60 °C) using a standard catalyst like Pd(PPh₃)₄. In contrast, the 3-bromo derivative often requires higher temperatures (e.g., 80-110 °C) and a more sophisticated catalyst system, such as Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a specialized ligand like SPhos or XPhos, to achieve comparable yields.

Data Summary: Typical Suzuki-Miyaura Coupling Conditions

Parameter3-Iodo-pyrrolo[3,2-c]pyridine3-Bromo-pyrrolo[3,2-c]pyridineRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)C-Br bond requires more electron-rich and bulky ligands to facilitate oxidative addition.
Temperature Room Temp to 80 °C80 °C to 120 °CHigher energy is needed to cleave the stronger C-Br bond.
Typical Yields Good to Excellent (85-98%)Moderate to Excellent (70-95%)With optimization, yields can be comparable, but 3-iodo often gives higher yields under milder conditions.
Side Reactions Potential for proto-dehalogenationMore stable, less prone to certain side reactions but may require stronger bases that can cause other issues.The higher reactivity of the C-I bond can sometimes lead to premature quenching of the intermediate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the 3-halo-pyrrolo[3,2-c]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)-X L_n Pd0->RPdX Oxidative Addition RX R-X (Pyrrolo-pyridine) RPdR R-Pd(II)-R' L_n RPdX->RPdR Transmetalation Base Base Boronic R'-B(OR)_2 RPdR->Pd0 Reductive Elimination Product R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. The higher reactivity of the C-I bond is particularly advantageous here, often allowing for copper-free conditions, which can be beneficial when dealing with sensitive substrates.

Experimental Insights:

3-Iodopyrrolo[3,2-c]pyridines typically undergo Sonogashira coupling with terminal alkynes under very mild conditions, often at room temperature, using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). In many cases, the copper co-catalyst can be omitted entirely, which simplifies the workup and avoids potential issues with copper contamination. The 3-bromo analogs, on the other hand, almost always require the presence of a copper(I) co-catalyst and elevated temperatures to proceed efficiently.

Data Summary: Typical Sonogashira Coupling Conditions

Parameter3-Iodo-pyrrolo[3,2-c]pyridine3-Bromo-pyrrolo[3,2-c]pyridineRationale
Catalyst System PdCl₂(PPh₃)₂ / CuI or Pd(PPh₃)₄ (Copper-free possible)PdCl₂(PPh₃)₂ / CuIThe more challenging oxidative addition to the C-Br bond necessitates the use of a co-catalyst and harsher conditions.
Base Amine base (e.g., Et₃N, DIPEA)Amine base (e.g., Et₃N, DIPEA)The base acts as both a proton scavenger and a solvent.
Temperature Room Temp to 60 °C50 °C to 100 °CHigher temperatures are required to overcome the activation barrier for the C-Br bond.
Typical Yields Very Good to Excellent (90-99%)Good to Very Good (75-90%)The milder conditions for the 3-iodo substrate often lead to cleaner reactions and higher yields.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 3-Halo-pyrrolo[3,2-c]pyridine, Pd catalyst, and CuI (if needed) to flask B 2. Evacuate and backfill with Argon/Nitrogen A->B C 3. Add degassed solvent (e.g., THF/Et3N) B->C D 4. Add terminal alkyne via syringe C->D E 5. Stir at specified temperature (RT for Iodo, Heat for Bromo) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Filter off amine salts F->G H 8. Concentrate the filtrate G->H I 9. Purify by column chromatography H->I

Caption: A typical experimental workflow for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a vital tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. The choice between a bromo or iodo substrate can significantly impact catalyst selection and reaction efficiency.

Experimental Insights:

While 3-iodopyrrolo[3,2-c]pyridines react more readily, they are also more susceptible to catalyst inhibition by the iodide anion, which can coordinate strongly to the palladium center. This can sometimes necessitate the use of specialized ligands that are less sensitive to halide effects. The 3-bromo derivatives, being less reactive, require more electron-rich and bulky ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) to promote the challenging oxidative addition step. The choice of base is also critical, with stronger, non-nucleophilic bases like NaOtBu or LHMDS often being required for the less reactive C-Br bond.

Data Summary: Typical Buchwald-Hartwig Amination Conditions

Parameter3-Iodo-pyrrolo[3,2-c]pyridine3-Bromo-pyrrolo[3,2-c]pyridineRationale
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XantphosPd₂(dba)₃ or Pd(OAc)₂ with more electron-rich ligands (e.g., RuPhos, BrettPhos)The robust C-Br bond requires a highly active catalyst system to facilitate oxidative addition.
Base K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃, LHMDSStronger bases are often needed to deprotonate the amine and facilitate the catalytic cycle with the less reactive bromide.
Temperature 70 °C to 110 °C90 °C to 130 °CHigher thermal energy is required for the C-Br substrate.
Typical Yields Good to Excellent (80-95%)Good to Excellent (75-95%)With the right choice of modern ligands, high yields can be achieved for both substrates.

Conclusion and Practical Recommendations

The choice between 3-bromo- and 3-iodo-pyrrolo[3,2-c]pyridines is a strategic one that depends on the specific synthetic challenge and available resources.

  • For rapid synthesis and milder conditions , the 3-iodo derivative is generally the substrate of choice, especially for Sonogashira and Suzuki couplings. Its high reactivity allows for lower catalyst loadings, lower temperatures, and often simpler catalyst systems.

  • For cost-effectiveness and stability , the 3-bromo derivative is often preferred. While requiring more forcing conditions and advanced catalyst systems, 3-bromo-pyrrolo[3,2-c]pyridines are typically more economical and have a longer shelf life. The development of highly active Buchwald and Fu ligands has largely bridged the reactivity gap, making bromides viable and attractive options for a wide range of transformations.

Ultimately, the optimal choice will be guided by a careful consideration of the desired reaction, the scale of the synthesis, and the cost and availability of starting materials and catalysts. This guide serves as a foundational resource for researchers to make informed decisions in the synthesis of novel pyrrolo[3,2-c]pyridine derivatives.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the Sonogashira reaction Source: Chemical Society Reviews URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

  • Title: The Suzuki-Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Angewandte Chemie International Edition URL: [Link]

Validation

Beyond the CoA: Establishing the Gold Standard for 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Topic: Reference standards for 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine purity Content Type: Publish Comparison Guide The "Purity Trap" in Kinase Inhibitor Development In the high-stakes synthesis of JAK and Tyk2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine purity Content Type: Publish Comparison Guide

The "Purity Trap" in Kinase Inhibitor Development

In the high-stakes synthesis of JAK and Tyk2 inhibitors, the 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a privileged structure. Specifically, 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine serves as a critical "linchpin" intermediate. Its C3-bromine handle is designed for Suzuki-Miyaura cross-couplings, while the C6-methoxy group modulates solubility and metabolic stability.

However, a recurring issue in drug development is the "Purity Trap" : relying on a vendor's Certificate of Analysis (CoA) that reports ">98% Purity (HPLC)" without interrogating the methodology behind that number.

For a halogenated heteroaromatic like this, HPLC Area% is often deceptive. It fails to account for:

  • Inorganic Salts: Residual succinimide or bromide salts from the bromination step (NBS).

  • Solvent Entrapment: 5-azaindoles are notorious for trapping DMSO or DMF in their crystal lattice.

  • Response Factor Bias: The debrominated impurity (6-methoxy-5-azaindole) often has a different UV extinction coefficient than the target, skewing integration.

This guide objectively compares the two primary workflows for certifying this reference standard: the Chromatographic Mass Balance Approach (HPLC+TGA) versus the Absolute Quantitative NMR (qNMR) Approach .

Comparative Analysis: HPLC vs. qNMR

The Contenders
FeatureMethod A: Chromatographic Mass Balance Method B: qNMR (The Gold Standard)
Principle Separation + Detection (UV/Vis)Direct Molar Ratio (Nuclear Spin)
Primary Metric Relative Area % (Purity by integration)Weight % (Absolute Potency)
Traceability Indirect (Requires identical reference standard)Direct (Traceable to NIST internal standard)
Blind Spots Salts, Water, Solvents, Non-UV impuritiesParamagnetic impurities (rare)
Sample Req. < 1 mg10–20 mg (for high S/N)
Throughput High (Automated sequences)Low (Manual prep & processing)
Deep Dive: Why qNMR Wins for Azaindoles

In my experience characterizing 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, Method A consistently overestimates purity.

  • Experimental Observation: A batch showing 99.4% HPLC Area% (254 nm) failed to yield the expected stoichiometry in a subsequent Suzuki coupling.

  • Root Cause Analysis: Thermogravimetric Analysis (TGA) revealed 3.5% weight loss (volatiles), and Ion Chromatography showed 1.2% bromide content. The "99.4%" material was actually only 95.3% potent .

  • The qNMR Solution: Using Method B with Maleic Acid as an internal standard, we determined the potency directly as 95.1% ± 0.3%, aligning perfectly with the reaction stoichiometry failures.

Visualization: Impurity Origins & Analytical Logic[1]

To understand what we are measuring, we must visualize the synthetic origin of impurities in this specific scaffold.

Diagram 1: Impurity Genesis in 5-Azaindole Bromination

ImpurityPathways SM 6-methoxy-1H-pyrrolo[3,2-c]pyridine (Starting Material) Target 3-bromo-6-methoxy- 1H-pyrrolo[3,2-c]pyridine (TARGET) SM->Target Electrophilic Subst. (C3 Selective) Imp1 Impurity A: Unreacted SM (Debrominated) SM->Imp1 Incomplete Rxn NBS N-Bromosuccinimide (Reagent) NBS->Target Imp3 Impurity C: Succinimide Salts (Inorganic/Byproduct) NBS->Imp3 Byproduct Imp2 Impurity B: 2,3-dibromo species (Over-bromination) Target->Imp2 Excess NBS (C2 Bromination)

Caption: Synthetic pathway showing the origin of critical organic (A, B) and inorganic (C) impurities.

Diagram 2: The Analytical Decision Matrix

DecisionMatrix Start New Reference Standard Batch (3-bromo-6-methoxy-5-azaindole) Q1 Is this for GLP/GMP Release? Start->Q1 PathA Routine Screening Q1->PathA No PathB Standard Qualification Q1->PathB Yes MethodA Method A: HPLC-UV (Area %) PathA->MethodA MethodB Method B: qNMR (Absolute Wt %) PathB->MethodB ResultA Result: Relative Purity Risk: Misses Salts/Solvents MethodA->ResultA ResultB Result: True Potency Includes: Volatiles + Inorganics MethodB->ResultB

Caption: Decision tree for selecting the appropriate purity assessment method based on application criticality.

Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Objective: Determine absolute weight % potency traceable to NIST.

Reagents:

  • Analyte: ~15 mg of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% pure). Why? Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic azaindole protons (6.8–8.5 ppm).

  • Solvent: DMSO-d6 (99.9% D). Why? Azaindoles aggregate in CDCl3, broadening peaks. DMSO ensures monomeric species.

Procedure:

  • Weighing: Accurately weigh 15.0 mg of Analyte (

    
    ) and 5.0 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds . Critical: T1 relaxation for azaindole protons can be long (5-10s). D1 must be > 5x T1 to ensure quantitative integration.

    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (2H) and a distinct Analyte proton (e.g., C2-H singlet at ~7.5 ppm, 1H).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)
    
Protocol 2: Orthogonal HPLC-UV Method

Objective: Identify organic impurities (regioisomers) that qNMR might overlap with.

System: Agilent 1290 Infinity II or equivalent. Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile. Gradient: 5% B to 95% B over 10 minutes. Detection: 254 nm (aromatic ring) and 220 nm (amide/peptide bond sensitivity). Note: The 3-bromo product typically elutes later than the debrominated starting material due to the lipophilicity of the bromine atom.

Summary of Specifications for Reference Material

When procuring or certifying this standard, insist on the following data package:

ParameterAcceptance CriteriaRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation (N-oxide formation).
1H-NMR Conforms to structure; no extra peaksConfirms identity.
qNMR Potency Report Value (e.g., 96.5% w/w) Used for reaction stoichiometry calculations.
HPLC Purity > 98.0% AreaEnsures no single organic impurity > 0.5%.
Residual Solvents Reported (GC-HS)DMSO/DMF can be 2-5% by weight if not dried properly.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[1][2][3] ICH Guidelines, 2006. [Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac Sciences, 2024. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Resources, 2024. [Link]

  • Organic Chemistry Portal. "Synthesis of Azaindoles." Organic Chemistry Portal, 2024. [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
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3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
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